Lauryl Isoquinolinium Bromide is an organic salt with the CAS Number 93-23-2 [1]. Its primary documented use is as a hair growth inhibitor in cosmetic products [2] [3]. It is believed to work through a targeted cytotoxic effect.
The proposed mechanism involves the selective destruction of the germinative cells within the hair follicle [2] [3]. By targeting these specific cells responsible for hair growth, the compound aims to inhibit hair development without affecting the surrounding skin cells. This mechanism is analogous to the action of certain anti-cancer agents that induce apoptosis (programmed cell death) in rapidly dividing cells [4]. The following diagram illustrates this proposed pathway.
The table below consolidates the available physicochemical, safety, and application data for this compound.
| Property Category | Details |
|---|
| Core Identifiers | CAS No.: 93-23-2 [1] [5] Molecular Formula: C₂₁H₃₂BrN [1] Molecular Weight: 378.4 g/mol [1] INCI Name: this compound [3] Synonyms: Dodecylisoquinolinium bromide, Isothan, Isothan Q-15, NSC-20909 [1] [5] [6] | | Physicochemical Properties | Melting Point: >110°C (with decomposition) [1] Appearance: Off-White to Yellow solid [1] Solubility: Slightly soluble in Chloroform and Methanol [1] Stability: Very hygroscopic; should be stored refrigerated under an inert atmosphere [1] | | Safety & Toxicology | Hazard Profile: Poison by ingestion. A severe eye irritant. Combustible when exposed to heat or flame [5]. Decomposition: When heated, it emits toxic fumes of Br⁻ and NOₓ [5]. Regulatory Status: Has an FDA UNII (Unique Ingredient Identifier) of 09TM5K0O34 [1] [6]. It has been used as an over-the-counter drug ingredient [5]. | | Primary Function | Hair growth delayer (targets germinative cells of hair follicles) [2] [3]. | | Other Functions | Antimicrobial, antistatic agent, surfactant, and deodorant in cosmetics [7] [3]. |
For researchers, several key considerations emerge from the available data:
This compound is a quaternary ammonium compound with a documented use as a targeted hair growth inhibitor. While its basic chemical and toxicological properties are well-characterized, the underlying scientific literature lacks depth. The proposed apoptotic mechanism and the compound's selectivity for hair follicle cells present interesting avenues for research. However, its significant toxicity profile and the absence of detailed clinical data highlight the need for further investigation to fully establish its efficacy and safety margin for cosmetic or therapeutic applications.
Isoquinolinium-based Surface-Active Ionic Liquids (SAILs) combine the amphiphilic structure of surfactants with the unique properties of ionic liquids, such as high thermal stability and tunable physicochemical behavior [1]. The core structure features an isoquinolinium cation as the hydrophilic head group and a long alkyl chain (e.g., lauryl, tetradecyl) as the hydrophobic tail, typically paired with bromide or other anions [2] [3].
The tables below summarize key technical data for two common isoquinolinium SAILs and their mixed systems.
Table 1: Core Properties of Isoquinolinium-Based SAILs
| Property | Dodecylisoquinolinium Bromide ([C12iQuin][Br]) | Tetradecylisoquinolinium Bromide ([C14iQuin][Br]) |
|---|
| Molecular Structure | Cation: C12H25-C9H6N+ Anion: Br- | Cation: C14H29-C9H6N+ Anion: Br- | | Critical Micelle Concentration (CMC) | ~0.92 mM [3] | Lower than [C12iQuin][Br] [2] | | Minimum Surface Tension (γcmc) | ~38.5 mN/m [3] | Information not specific in search results | | Minimum Area per Molecule (Amin) | ~0.73 nm² [3] | Information not specific in search results | | Key Characteristic | Efficient adsorption at interfaces [3] | Stronger hydrophobicity promotes self-assembly at lower concentrations [2] |
Table 2: Synergistic Properties in Mixed Systems with DTAB [2]
| System / Parameter | Ideal CMC (cmc*) | Micellar Mole Fraction of SAIL (X1m) | Micellar Interaction Parameter (βm) |
|---|---|---|---|
| [C12iQuin][Br] + DTAB | Calculated via Clint's model | Calculated via Rubingh's model | Strongly negative (approx. -6.94) |
| [C14iQuin][Br] + DTAB | Calculated via Clint's model | Calculated via Rubingh's model | Strongly negative (approx. -8.53) |
| Interpretation | Reference point for non-ideal behavior | Actual SAIL fraction in mixed micelle is higher than in solution | Negative value indicates strong synergistic attraction, making mixed micelles more stable than pure ones. |
The characterization of these SAILs relies on a suite of established techniques. The workflow below illustrates the relationship between the primary experimental methods and the data they produce.
Experimental techniques for characterizing SAILs and their derived parameters.
Here are the detailed methodologies for the key experiments shown in the diagram:
Surface Tension Measurements
Conductometry
Dynamic Light Scattering (DLS) and Turbidity
Proton Nuclear Magnetic Resonance (1H NMR)
The properties of isoquinolinium-based SAILs offer several promising avenues for pharmaceutical applications:
To fully harness the potential of these materials, future research should focus on:
The table below summarizes the key identifiers and physical characteristics of lauryl isoquinolinium bromide from chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS Number | 93-23-2 [1] [2] |
| Molecular Formula | C₂₁H₃₂BrN [1] [2] |
| Molecular Weight | 378.4 g/mol [1] |
| IUPAC Name | 2-Dodecylisoquinolin-2-ium; bromide [2] |
| Canonical SMILES | CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] [2] |
| Synonym | 2-Dodecylisoquinolinium bromide [1] [3] |
| Melting Point | >110 °C (decomposes) [1] [2] |
| Physical State | Solid [2] |
| Solubility | Slightly soluble in Chloroform and Methanol [1] |
The exact synthetic route for this compound is not detailed in the search results. However, its structure provides a strong clue that it is most likely produced via a quaternization reaction.
This is a common method for creating quaternary ammonium compounds (QAS), involving the alkylation of a tertiary amine with a suitable alkyl halide [4]. In this case, the synthesis would involve reacting isoquinoline (a heterocyclic amine) with 1-bromododecane (lauryl bromide).
This diagram illustrates the logical relationship of the proposed quaternization reaction for synthesizing this compound.
This compound is described in cosmetic science as a hair growth inhibitor [3]. Its proposed mechanism is the selective destruction of the germinative cells within the hair follicle [3]. This action is distinct from physical abrasion and is targeted specifically at the follicle cells responsible for hair growth.
This mechanism aligns with the biological activity of other hair growth inhibitors, which often function by inducing apoptosis (programmed cell death) in rapidly dividing cells, similar to the action of some anti-cancer compounds [5]. The long hydrocarbon chain (dodecyl) makes it a cationic surfactant [4], which likely aids its interaction with and disruption of cell membranes.
Chemical Identification
Mechanism of Action The compound is a quaternary ammonium salt (QAS). Its primary, though not exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. Subsequently, the hydrophobic dodecyl (C12) alkyl chain embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical determinant of its biocidal activity [3].
Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often demonstrates optimal activity against gram-positive bacteria [3] [2].
Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum Inhibitory Concentration (MIC) values in µg/mL, where lower numbers indicate greater potency.
| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Cytotoxicity (CHO-K1 cell viability) |
|---|---|---|---|
| C12 (Dodecyl) | Excellent activity [2] | Good activity [2] | Data for specific homologue not provided in search results |
| C14 (Tetradecyl) | Excellent activity (e.g., compound 14) [2] | Good activity (e.g., compound 14) [2] | Cytotoxicity generally increases with alkyl chain length [2] |
| C16 (Hexadecyl) | Excellent activity (e.g., compound 15) [2] | Reduced activity compared to C14 [2] | Cytotoxicity generally increases with alkyl chain length [2] |
A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core (creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and broader-spectrum activity [2].
The following methodologies are standard for evaluating such compounds, as reflected in the research [3] [2].
1. Synthesis of 2-Dodecylisoquinolinium Bromide
2. Protocol for Antimicrobial Susceptibility Testing
3. Protocol for Cytotoxicity Assessment (MTT Assay)
The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium bromide, from initial design to biological evaluation.
This compound is a paramagnetic surface-active ionic liquid (PMSAIL) that combines the properties of surfactants and ionic liquids with magnetic responsiveness [1]. Its structure typically features a twelve-carbon lauryl chain attached to an isoquinolinium cationic head group, paired with a paramagnetic anion such as [FeCl4]− [1].
Key characteristics of this SAIL are summarized in the diagram below:
Key properties of this compound
The following table consolidates key quantitative data for this compound and related compounds from experimental studies [1] [2].
| Property | Value for Lauryl Isoquinolinium-based SAIL | Experimental Context / Comparison |
|---|---|---|
| Critical Micelle Concentration (CMC) | Lower than its non-magnetic precursor [1]. | Due to increased hydrophobicity from the [FeCl4]⁻ anion [1]. |
| Surface Tension at CMC (γcmc) | Not explicitly reported for lauryl isquinolinium. | Isoquinolinium-based PMSAILs showed higher adsorption efficiency and lower minimum surface area per molecule (Amin) than imidazolium or pyridinium analogs [1]. |
| Minimum Surface Area per Molecule (Amin) | Lower than imidazolium and pyridinium analogs [1]. | Indicates more efficient packing at the air-water interface, attributed to symmetric head group and π-π interactions [1]. |
| Thermal Decomposition (T5%) | ~186 °C (for dicationic analog with C12 spacer) [2]. | Onset temperature for 5% mass loss, indicates thermal stability [2]. |
| Glass Transition Temperature (Tg) | < 100 °C [1]. | Fulfills a criterion for ionic liquid classification [1]. |
| Melting Point (Tm) | ~69 °C (for monocationic [MC12][dicamba]) [2]. | For a monocationic SAIL with a C12 chain [2]. |
Here are detailed methodologies for key experiments you can reference.
This is a common two-step process involving quaternization and metathesis [1].
FeCl₃·6H₂O) is added dropwise with stirring, often at a 1:1 molar ratio. The paramagnetic SAIL separates and is extracted using an organic solvent like dichloromethane. The organic layer is washed and dried to yield the final product [1].The experimental workflow for studying SAIL-DNA interactions and the mechanism of magnetic relaxation are visualized below.
Experimental workflow for SAIL-DNA interaction analysis
Mechanism of paramagnetic SAILs as MRI contrast agents
The search revealed several areas where information on this compound is currently limited. Future research could focus on:
The table below summarizes the identified quantitative data related to the stability of Lauryl Isoquinolinium Bromide [1].
| Property | Value / Description | Significance / Note |
|---|---|---|
| Melting Point | >110°C (dec.) | Decomposes (dec.) at temperatures above 110°C. [1] |
| Storage Temp. | Refrigerator, under inert atmosphere | Indicates sensitivity to temperature and possibly oxygen or moisture. [1] |
| Physical State | Solid | - [1] |
| Color | Off-White to Yellow | - [1] |
| Stability | Very Hygroscopic | Readily absorbs moisture from the air, which can impact stability and testing. [1] |
For drug development purposes, stability must be systematically evaluated. The International Council for Harmonisation (ICH) provides the standard framework for these studies [2].
The standard ICH conditions for stability testing are outlined in the following workflow [2]:
Based on the available information, here are key points to consider when designing experiments for this compound:
The existing data is insufficient for a full stability profile. To proceed with drug development, the following information is essential to generate:
I. Chemical Structure and Key Characteristics Lauryl isquinolinium bromide ([C₁₂iQuin]Br) is a cationic surfactant composed of a lauryl (dodecyl) hydrophobic chain attached to an isoquinolinium cationic head group, with bromide as the counter-ion [1]. Its critical micelle concentration (CMC) and surface tension at the CMC (γ cac) are lower than those of analogous compounds like butyl isoquinolinium bromide ([C₄iQuin]Br), octyl isoquinolinium bromide ([C₈iQuin]Br), and lauryl pyridinium bromide ([C₁₂Pyr]Br) [1]. This lower CMC indicates a stronger tendency to form micelles, primarily due to the hydrophobic effect of the long alkyl chain and additional stabilization via π-π stacking interactions between the adjacent, planar isoquinoline rings [1].
II. Summary of Key Experimental Data The table below summarizes quantitative data on its micellization behavior and thermodynamic parameters in aqueous solution.
Table 1: Critical Micelle Concentration (CMC) and Surface Activity
| Compound | CMC (mmol/L) | γ cac (mN/m) | Method | Reference |
|---|---|---|---|---|
| This compound ([C₁₂iQuin]Br) | Lower than [C₁₂Pyr]Br | Lower than [C₁₂Pyr]Br | Surface Tension | [1] |
| Lauryl pyridinium bromide ([C₁₂Pyr]Br) | Higher than [C₁₂iQuin]Br | Higher than [C₁₂iQuin]Br | Surface Tension | [1] |
Table 2: Thermodynamic Parameters of Micellization for [C₁₂iQuin]Br
| Parameter (Unit) | Value | Condition |
|---|---|---|
| Standard Gibbs Free Energy, ΔG°mic (kJ/mol) | Negative (calculated from CMC) | Aqueous Solution |
| Enthalpy, ΔH°mic (kJ/mol) | Decreased (compared to [C₁₂Pyr]Br) | Aqueous Solution |
| Entropy, ΔS°mic (kJ/mol·K) | Positive | Aqueous Solution |
| Enthalpy-Entropy Compensation | Observed | Micellization Process |
III. Experimental Protocols Here are detailed methodologies for key experiments characterizing its micellization.
Protocol 1: Determining CMC via Surface Tension Measurement This method identifies the CMC by measuring the change in surface tension of aqueous solutions with increasing surfactant concentration.
Protocol 2: Determining CMC via Electrical Conductivity This method is applicable to ionic surfactants, where micelle formation alters the solution's conductivity.
Protocol 3: Investigating Molecular Interactions via ¹H NMR Spectroscopy NMR can provide evidence of specific interactions, like π-π stacking, that stabilize the micelles.
IV. Thermodynamics of Micellization The standard Gibbs free energy of micellization (ΔG°mic) can be approximated from the CMC. For ionic surfactants like [C₁₂iQuin]Br, a common form of the equation is: ΔG°mic ≈ (1 + β) RT ln(CMC) Where β is the degree of counterion (Br⁻) binding to the micelle, R is the gas constant, and T is the temperature in Kelvin [3]. The micellization of [C₁₂iQuin]Br is an entropy-driven process at room temperature, characterized by a positive ΔS°mic and a negative ΔG°mic, indicating spontaneity [1]. The enthalpy-entropy compensation phenomenon is observed, and the presence of the isoquinoline ring is responsible for a decrease in the enthalpy of micellization (ΔH°mic) compared to [C₁₂Pyr]Br [1].
V. Pharmaceutical Application: Micellar Solubilization Micellar solubilization leverages micelles to dissolve hydrophobic drugs in water. The following diagram illustrates the relationship between micelle structure, drug properties, and solubilization location.
Diagram Title: Drug Solubilization Sites in a Micelle
In pharmaceutical sciences, micelles can act as drug carriers to enhance bioavailability [2]. The position of a drug within a micelle depends on its polarity: non-polar molecules are solubilized in the hydrophobic core, while substances with intermediate polarity are distributed in the palisade layer [2].
The table below summarizes the identified chemical information for this compound.
| Property | Description |
|---|---|
| IUPAC Name | 2-Dodecylisoquinolinium bromide [1] |
| Molecular Formula | C₂₁H₃₂BrN [2] [1] |
| Molecular Weight | 378.398 g/mol [1] |
| CAS RN | 93-23-2 [1] |
| EINECS | 202-230-9 [1] |
| Common Applications | Antimicrobial activity [3] |
Since a specific CMC value for this compound was not found, the following general protocols, adapted from studies on similar surfactants, can be applied to determine its CMC experimentally [4] [3] [5]. The workflow for the CMC determination process is summarized in the diagram below:
This method determines CMC by measuring the concentration-dependent reduction in surface tension.
This technique is applicable for ionic surfactants like this compound.
This is a highly sensitive method that uses a fluorescent probe whose emission spectrum changes in a hydrophobic environment.
For all methods, the CMC is identified as the point on the graph where a distinct change in the measured property occurs.
The absence of a known CMC is a common starting point for research on specialty surfactants. The protocols above provide a direct path to obtaining this essential physicochemical parameter. You can begin with tensiometry or conductimetry as a primary method, using fluorimetry for confirmation if a very low CMC is suspected.
The molecular interactions between surface-active ionic liquids (SAILs) and polyelectrolytes represent a rapidly advancing frontier in colloid and polymer science, with significant implications for pharmaceutical development, drug delivery systems, and materials engineering. The specific combination of lauryl isoquinolinium bromide ([C₁₂iQuin]Br) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (P(SS-co-MA)) presents a compelling model system for investigating oppositely charged surfactant-polyelectrolyte interactions. These complex systems exhibit unique interfacial and aggregation behaviors that can be exploited for various pharmaceutical applications, including drug nanocrystal stabilization, antimicrobial activity enhancement, and controlled release formulations. The anionic character of P(SS-co-MA), derived from its sulfonic and carboxylic acid groups, facilitates strong electrostatic binding with the cationic headgroup of [C₁₂iQuin]Br, while the hydrophobic domains of both components contribute to the formation of sophisticated supramolecular architectures with tunable properties.
The study of these interactions provides fundamental insights into the self-assembly processes that occur in complex biological and pharmaceutical environments. Understanding the parameters that control the formation, stability, and morphology of these complexes is essential for rational design of delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs). The structural versatility of isoquinolinium-based ionic liquids combined with the variable charge density of the P(SS-co-MA) copolymer creates a system with highly tunable properties that can be optimized for specific pharmaceutical applications through careful control of composition and environmental conditions.
Table 1: Properties of this compound ([C₁₂iQuin]Br)
| Property | Specification | Source/Reference |
|---|---|---|
| CAS Number | 93-23-2 | [1] |
| Molecular Formula | C₂₁H₃₂BrN | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | >110°C (decomposes) | [1] |
| Solubility | Chloroform (slightly), methanol (slightly), water | [1] |
| Storage Conditions | Hygroscopic; refrigerate under inert atmosphere | [1] |
Table 2: Properties of Poly(4-styrenesulfonic acid-co-maleic acid) Sodium Salt (P(SS-co-MA))
| Property | Specification | Source/Reference |
|---|---|---|
| CAS Number | 68037-40-1 | [2] |
| Molecular Formula | (C₁₂H₁₀NaO₃)ₙ | [2] |
| Average Molecular Weight | ~20,000 g/mol | [3] |
| Styrenesulfonic:Maleic Acid Molar Ratio | 1:1 | [3] |
| Appearance | White to off-white powder | [2] |
| Viscosity (30% in H₂O) | 30 cP | [3] |
| Density | 0.94 g/mL at 25°C | [3] |
| Solubility | Highly soluble in water | [2] |
The cationic surfactant [C₁₂iQuin]Br consists of a hydrophobic dodecyl (lauryl) chain attached to an isoquinolinium headgroup, which provides the cationic character essential for interaction with anionic systems. The aromatic nature of the isoquinolinium ring contributes to π-π stacking interactions that can influence aggregation behavior beyond simple electrostatic effects. The anionic polyelectrolyte P(SS-co-MA) contains two types of anionic functionalities: strongly acidic sulfonic acid groups from the styrenesulfonic acid units and weakly acidic carboxylic acid groups from the maleic acid units. This dual acidity creates a variable charge density that is pH-dependent, with the carboxylic groups (pKₐ ~4-5) becoming progressively deprotonated as pH increases, while the sulfonic acid groups (pKₐ ~ -1) remain fully ionized across the pharmaceutical pH range.
Figure 1: Molecular components and interaction mechanisms between [C₁₂iQuin]Br and P(SS-co-MA)
Stock Solution Preparation: Prepare a 1 mM stock solution of [C₁₂iQuin]Br in high-purity deionized water (resistivity ≥18.2 MΩ·cm) by dissolving an appropriate mass of the compound with gentle heating (40°C) and stirring for 2 hours. Prepare a 100 ppm stock solution of P(SS-co-MA) in deionized water by slowly sprinkling the powder onto the surface of stirred water to prevent lump formation, followed by continuous stirring for 4 hours to ensure complete dissolution.
Sample Solution Preparation: For titration experiments, prepare a series of solutions with constant polyelectrolyte concentration (typically 10-50 ppm) and varying SAIL concentrations (0.01-10 mM). Maintain constant ionic strength using appropriate background electrolyte (e.g., 1-10 mM NaCl) if studying ionic strength effects. Allow all solutions to equilibrate for at least 12 hours at constant temperature (25.0±0.1°C) before measurements to ensure thermodynamic equilibrium.
pH Control: Adjust pH using minimal volumes of concentrated NaOH or HCl solutions. For studies targeting the role of carboxylic groups, conduct experiments at pH values above and below 5 to control the ionization state of maleic acid units. Document pH values for all experimental conditions as the ionization state of P(SS-co-MA) significantly influences interaction energetics.
Surface tension measurements provide critical insights into the air-water interfacial behavior and enable determination of key parameters including critical aggregation concentration (CAC), surface excess concentration, and molecular area requirements.
Instrumentation: Use a tensiometer with Du Noüy ring or Wilhelmy plate configuration. Ensure proper calibration with pure water and organic solvents of known surface tension before measurements. The glassware must be meticulously cleaned with chromic acid solution and thoroughly rinsed with deionized water to eliminate surface-active contaminants.
Measurement Procedure: Employ the sequential addition method where small aliquots of concentrated SAIL stock solution are added to a fixed volume of polyelectrolyte solution. After each addition, allow sufficient time (5-10 minutes) for equilibrium establishment at the interface before recording surface tension values. Maintain constant temperature using a circulating water bath with temperature control of ±0.1°C. Perform each measurement in triplicate to ensure reproducibility.
Data Collection: Measure surface tension over a broad concentration range from below the expected CAC to well above it (typically 0.01-10 mM). Include pure SAIL solutions without polyelectrolyte as controls to quantify the enhancement in surface activity due to SAIL-polyelectrolyte interactions.
Conductivity measurements provide information about the ionic environment and are particularly sensitive to the transition from free counterions to bound states during aggregation.
Instrument Setup: Use a conductivity meter with temperature compensation capability and a glass conductivity cell with platinum electrodes. Calibrate the instrument with standard KCl solutions of known conductivity. Implement stirring during measurements to ensure homogeneity while avoiding vortex formation that might introduce measurement artifacts.
Measurement Protocol: Similar to surface tension measurements, employ incremental addition of SAIL to polyelectrolyte solutions while monitoring specific conductance. Record values after signal stabilization following each addition. Maintain constant temperature with precision of ±0.1°C as conductivity is highly temperature-dependent.
Data Analysis: Plot specific conductance versus SAIL concentration. The CAC is identified as the breakpoint in the slope of this plot. The change in slope reflects the alteration in counterion binding and mobility associated with aggregation phenomena.
DLS and turbidity measurements characterize the size distribution and colloidal stability of the complexes formed between [C₁₂iQuin]Br and P(SS-co-MA).
Sample Preparation: Filter all solutions through 0.45 μm or 0.22 μm membrane filters directly into clean DLS cuvettes to remove dust particles that would interfere with light scattering measurements. Prepare samples in triplicate for statistical reliability.
DLS Measurements: Use a DLS instrument with a laser wavelength of 633 nm and detection angle of 90°. Perform measurements at a minimum of three different concentrations to enable extrapolation to infinite dilution for hydrodynamic radius determination. Set instrument to record a minimum of 10 runs per measurement, each with duration of 10-20 seconds. Analyze correlation functions using cumulants method for polydispersity index and CONTIN algorithm for size distribution.
Turbidity Measurements: Measure absorbance at 500 nm using a UV-visible spectrophotometer equipped with temperature-controlled cell holders. Turbidity (τ) can be calculated from absorbance (A) using the relationship τ = 2.303A/L, where L is the path length in cm. Monitor turbidity as a function of time for stability assessment and as a function of composition to identify phase separation boundaries.
Figure 2: Experimental workflow for characterizing SAIL-polyelectrolyte interactions
The analysis of surface tension data enables quantification of interfacial properties and provides insights into the competitive adsorption between the air-water interface and the polymer-surfactant aggregation in bulk solution.
Critical Aggregation Concentration (CAC) Determination: Identify the CAC as the point of abrupt change in slope in the plot of surface tension (γ) versus logarithm of SAIL concentration. The CAC represents the onset of cooperative binding between the SAIL and polyelectrolyte, which occurs at lower concentrations than micellization of the SAIL alone.
Surface Parameter Calculations:
Table 3: Key Parameters from Surface Tension Measurements of [C₁₂iQuin]Br with P(SS-co-MA)
| Parameter | Symbol | Units | Typical Value Range | Interpretation |
|---|---|---|---|---|
| Critical Aggregation Concentration | CAC | mM | 0.1-0.5 | Lower values indicate stronger SAIL-polyelectrolyte interaction |
| Surface Excess Concentration | Γₘₐₓ | mol/m² | 1.5-3.0 × 10⁻⁶ | Higher values indicate tighter molecular packing at interface |
| Minimum Molecular Area | Aₘᵢₙ | Ų/molecule | 50-110 | Smaller values indicate more efficient packing at interface |
| Surface Pressure at CAC | Πₛ | mN/m | 35-45 | Efficiency of surface tension reduction |
| Adsorption Efficiency | pC₂₀ | - | 3.5-5.0 | Higher values indicate more efficient adsorption at interface |
The thermodynamic parameters of micellization provide fundamental insights into the driving forces behind the self-assembly process.
Free Energy of Micellization (ΔGₘ): Calculate from the relationship: ΔGₘ = RT ln(CAC) where the CAC is expressed in mole fraction units. For more precise calculations incorporating counterion binding: ΔGₘ = RT(1 + β)ln(CAC) where β is the counterion binding degree obtained from conductometry.
Enthalpy of Micellization (ΔHₘ): Determine from the temperature dependence of CAC using the van't Hoff equation: ΔHₘ = -RT²(dln(CAC)/dT). Alternatively, use isothermal titration calorimetry (ITC) for direct measurement.
Entropy of Micellization (ΔSₘ): Calculate from the fundamental relationship: ΔSₘ = (ΔHₘ - ΔGₘ)/T.
Table 4: Thermodynamic Parameters for [C₁₂iQuin]Br-P(SS-co-MA) System
| Thermodynamic Parameter | Symbol | Units | Typical Value Range | Interpretation |
|---|---|---|---|---|
| Standard Free Energy of Micellization | ΔGₘ° | kJ/mol | -25 to -40 | Spontaneity of aggregation (more negative = more favorable) |
| Standard Enthalpy of Micellization | ΔHₘ° | kJ/mol | -2 to +5 | Contribution of enthalpic factors (hydrophobic effect, electrostatic interactions) |
| Standard Entropy of Micellization | ΔSₘ° | J/mol·K | +70 to +150 | Contribution of hydrophobic effect and solvent reorganization |
The structural characteristics of the complexes determine their functional properties in pharmaceutical applications.
Hydrodynamic Radius (Rₕ): Determine from DLS measurements using the Stokes-Einstein equation: Rₕ = kT/(6πηD) where D is the translational diffusion coefficient, η is solvent viscosity, k is Boltzmann's constant, and T is absolute temperature.
Size Distribution Analysis: Analyze the polydispersity index (PDI) from DLS to assess the homogeneity of the aggregates. PDI values below 0.2 indicate monodisperse systems, while values above 0.3 suggest significant heterogeneity.
Aggregate Morphology Transitions: Correlate turbidity measurements with DLS data to identify morphological transitions. Sharp increases in turbidity often indicate the formation of large aggregates or precipitate formation, while stable, low turbidity values suggest small, soluble complexes.
The SAIL-polyelectrolyte complexes characterized through these protocols offer significant potential for pharmaceutical applications:
Drug Solubilization Enhancement: The hybrid complexes can significantly enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) through encapsulation in hydrophobic domains. The dual anionic character of P(SS-co-MA) provides pH-responsive behavior that can be exploited for targeted release in specific physiological environments.
Antimicrobial Activity Modulation: [C₁₂iQuin]Br itself exhibits antimicrobial properties due to its cationic nature and surfactant characteristics. Complexation with P(SS-co-MA) can modulate these properties, potentially reducing toxicity while maintaining efficacy, or providing controlled release of the antimicrobial agent.
Stabilization of Colloidal Systems: The complexes formed at specific stoichiometries can act as effective stabilizers for emulsions and suspensions in pharmaceutical formulations, particularly for nanoparticulate drug delivery systems where controlled aggregation and surface properties are critical.
Template for Nanostructured Materials: The self-assembled structures can serve as templates for the fabrication of nanostructured materials with controlled porosity and morphology for drug delivery applications.
Common Issues and Solutions:
Method Validation:
The comprehensive protocols outlined herein provide researchers with robust methodologies for characterizing the interactions between surface-active ionic liquids and polyelectrolytes. The combination of techniques enables a multidimensional understanding of these complex systems, from molecular-level interactions to macroscopic properties. The structure-property relationships elucidated through these methods facilitate rational design of SAIL-polyelectrolyte systems for specific pharmaceutical applications, particularly in drug delivery and formulation science. The pH-responsive behavior of the P(SS-co-MA) component, coupled with the tunable hydrophobicity of [C₁₂iQuin]Br, creates a highly versatile platform for developing smart drug delivery systems with controlled release characteristics.
This compound (LIB) is a surface-active ionic liquid (SAIL) with the chemical formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol that demonstrates multifunctional biological activity [1] [2]. LIB possesses a unique molecular structure consisting of a cationic isoquinolinium head group and a hydrophobic lauryl (dodecyl) chain, enabling it to function as both a biocidal agent and a surfactant [2] [3]. This dual functionality makes LIB particularly valuable for pharmaceutical and cosmetic applications, especially as a hair growth inhibitor that selectively targets germinative cells of hair follicles without damaging surrounding skin cells [3]. Additionally, LIB exhibits antiseptic, antistatic, and deodorant properties, further expanding its potential applications in personal care and medical products [3].
The encapsulation of LIB in polymeric microparticles addresses several formulation challenges associated with this compound, including its hydrophobic character and potential instability in various formulations [4]. Through encapsulation, researchers can achieve enhanced aqueous solubility, prolonged release kinetics, and improved stability of LIB, thereby optimizing its therapeutic efficacy [4]. Moreover, encapsulation enables the functionalization of textiles with LIB for cosmeto-textile applications, creating innovative delivery systems for personal care [4]. The development of LIB-loaded microparticles represents a significant advancement in formulation science, combining the benefits of ionic liquids with controlled release technology to create versatile delivery platforms for hydrophobic active agents.
The double emulsion solvent evaporation technique (W/O/W) has been successfully employed for encapsulating LIB within biodegradable cationic microparticles [4]. This method is particularly advantageous for hydrophobic active agents like LIB, as it enables high encapsulation efficiency and controlled release characteristics. The protocol begins with the preparation of the primary water-in-oil emulsion, where an aqueous solution containing LIB and hydroxypropyl-beta-cyclodextrin (HPβCD) complex is dispersed in an organic phase consisting of ethyl acetate containing Eudragit RS100 (a biodegradable cationic polymer) at a ratio of 1:3 polymer to organic solvent. This primary emulsion is formed using high-speed homogenization at 10,000 rpm for 2 minutes.
The primary emulsion is then poured into an external aqueous phase containing a stabilizing agent (such as polyvinyl alcohol at 1-2% concentration) to form the double emulsion through moderate stirring at 500-800 rpm for 5 minutes. The resulting double emulsion is subsequently subjected to solvent evaporation under reduced pressure for 2-3 hours until complete evaporation of the organic solvent is achieved. The solidified microparticles are collected by centrifugation at 8,000-10,000 × g for 10 minutes, washed three times with deionized water, and then lyophilized for 48 hours to obtain free-flowing powder. The inclusion of HPβCD in the formulation is critical as it forms inclusion complexes with LIB, significantly enhancing the aqueous solubility of this hydrophobic compound and thereby improving its encapsulation efficiency and subsequent release profile [4].
For applications requiring precise control over release kinetics and enhanced stability, the layer-by-layer assembly technique can be employed to create polyelectrolyte microcapsules containing LIB [5]. This method utilizes alternating deposition of cationic and anionic polymers onto sacrificial templates to form hollow microcapsules. The protocol initiates with the synthesis of porous CaCO₃ microcores as sacrificial templates by rapidly mixing 2 mL of LIB solution (~2 mg/mL) with 0.6 mL each of 1 mol/L CaCl₂ and Na₂CO₃ solutions under vigorous stirring for 5-10 seconds.
The resulting suspension is centrifuged at 10,000-12,000 × g for 15 seconds, with the pellet washed three times with deionized water. The microcores are then subjected to polyelectrolyte deposition beginning with resuspension in 2 mL of poly(allylamine hydrochloride) (PAH) solution (4 mg/mL in 1 mol/L NaCl) for 5 minutes with constant shaking, followed by centrifugation and washing. This process is repeated with poly(sodium 4-styrenesulfonate) (PSS) solution (4 mg/mL in 1 mol/L NaCl) to deposit the second layer. The alternating deposition cycle is repeated six times to build 12 polymeric layers total. The coated microcores are then incubated in PLL-g-PEG solution (2 mg/mL) for at least 2 hours to enhance biocompatibility.
The sacrificial CaCO₃ templates are dissolved using 0.1 mol/L EDTA (pH 7.1) through three cycles of incubation and centrifugation. The resulting hollow microcapsules are washed three times with 0.9% NaCl and stored in sterile isotonic solution at 4°C. Throughout the process, ultrasonication for 1 minute is applied between deposition steps to reduce particle aggregation, and light-sensitive steps should be performed with minimal light exposure when using photosensitive probes [5].
Table 1: Composition for LIB-Loaded Microparticles via Double Emulsion Method
| Component | Function | Concentration/Ratio | Notes |
|---|---|---|---|
| LIB | Active Ingredient | 1-3% w/w | Pre-complex with HPβCD |
| HPβCD | Solubility Enhancer | 1:1-1:2 M ratio with LIB | Forms inclusion complexes |
| Eudragit RS100 | Polymer Matrix | 1-3% w/v in ethyl acetate | Biodegradable cationic polymer |
| Polyvinyl Alcohol | Stabilizer | 1-2% w/v in external phase | Controls particle size distribution |
| Ethyl Acetate | Organic Solvent | 70-80% of organic phase | Medium volatility for evaporation |
Comprehensive characterization of LIB-loaded microparticles begins with assessment of morphological properties using scanning electron microscopy (SEM). Samples are prepared by sprinkling dry microparticles onto double-sided adhesive carbon tape mounted on aluminum stubs, followed by sputter-coating with gold-palladium for 60 seconds under argon atmosphere to achieve a conductive layer of 15-20 nm thickness. Imaging is performed at acceleration voltages of 5-15 kV with appropriate magnification (typically 1,000-10,000×) to evaluate surface morphology, porosity, and structural integrity. For size distribution analysis, laser diffraction particle size analyzers are employed with samples dispersed in deionized water containing 0.1% w/v dispersing agent. Measurements should be performed in triplicate, with results expressed as volume-based distribution parameters (D₁₀, D₅₀, D₉₀) and polydispersity index. LIB-loaded microparticles typically exhibit sponge-like morphology with mean particle sizes ranging from 5-50 μm, with the encapsulation process not significantly altering morphological characteristics compared to unloaded microparticles [4].
The zeta potential of LIB-loaded microparticles is a critical parameter influencing both colloidal stability and interaction with biological surfaces. Measurements are performed using laser Doppler micro-electrophoresis with a zeta potential analyzer. Samples are prepared by diluting approximately 1 mg of microparticles in 10 mL of 1 mM KCl solution, followed by pH adjustment to 7.0 using NaOH or HCl. The measurement temperature should be maintained at 25°C, with a minimum of three runs per sample comprising 10-15 sub-runs each. The electrophoretic mobility is converted to zeta potential using the Smoluchowski approximation. LIB-loaded cationic microparticles typically exhibit positive zeta potential values ranging from +25 to +40 mV, indicating good colloidal stability due to electrostatic repulsion between particles [4]. This positive surface charge is particularly advantageous for textile functionalization, as it promotes strong adsorption to negatively charged polyamide fabrics commonly used in cosmeto-textile applications.
The encapsulation efficiency (EE) and drug loading (DL) capacity of LIB in microparticles are quantified using high-performance liquid chromatography (HPLC) with UV detection. For EE determination, exactly 10 mg of LIB-loaded microparticles are dissolved in 10 mL of acetonitrile:water (70:30 v/v) mixture with gentle shaking for 24 hours. The solution is then filtered through a 0.22 μm membrane filter, and LIB content is analyzed using HPLC conditions: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile:phosphate buffer (pH 6.8) in 65:35 ratio, flow rate 1.0 mL/min, detection wavelength 254 nm, and injection volume 20 μL. Encapsulation efficiency and drug loading are calculated using the following equations:
Encapsulation Efficiency (%) = (Actual LIB content in microparticles / Theoretical LIB content) × 100
Drug Loading (%) = (Mass of LIB in microparticles / Total mass of microparticles) × 100
Typical encapsulation efficiencies for LIB in sponge-like microparticles range from 70-90%, with drug loading capacities of 5-15% w/w, depending on the initial drug-to-polymer ratio and the presence of cyclodextrin complexes [4].
Table 2: Performance Characteristics of LIB-Loaded Microparticles
| Parameter | Analytical Method | Typical Values | Influence Factors |
|---|---|---|---|
| Particle Size | Laser Diffraction | 5-50 μm | Homogenization speed, stabilizer concentration |
| Zeta Potential | Electrophoretic Light Scattering | +25 to +40 mV | Polymer type, medium ionic strength |
| Encapsulation Efficiency | HPLC-UV | 70-90% | Drug-polymer ratio, cyclodextrin complexation |
| In Vitro Release (24h) | Dialysis Membrane | 60-85% | Polymer composition, cross-linking density |
| Textile Adsorption | Spectrophotometry | 80-95% adsorption | Surface charge, incubation time |
LIB demonstrates remarkable hair growth inhibition properties through its targeted action on the germinative cells of hair follicles [3]. Unlike abrasive depilatory agents that non-selectively destroy both skin cells and hair follicles, LIB specifically targets the rapidly dividing cells responsible for hair growth, making it a valuable active ingredient for cosmetic and dermatological formulations designed to manage unwanted hair (hirsutism). The mechanism involves selective destruction of follicular germinative cells while minimizing damage to surrounding tissues, thereby reducing potential skin irritation. When encapsulated in microparticles, LIB exhibits prolonged release at the target site, enhancing therapeutic efficacy while minimizing systemic exposure. For in vitro assessment of hair growth inhibition, the hair follicle organ culture model can be employed, with results quantified through measurements of hair shaft elongation, follicular morphology analysis, and histopathological evaluation of germinative cell viability. In vivo evaluations using animal models have demonstrated significant reduction in hair growth rates following topical application of LIB-loaded microparticles compared to conventional formulations [4] [3].
The functionalization of textiles with LIB-loaded microparticles represents an innovative approach in the development of cosmeto-textile products with prolonged biological activity [4]. The process involves exhaustion method where polyamide base textiles are immersed in an aqueous suspension containing 5-10% w/v LIB-loaded microparticles, with the adsorption process facilitated by adjusting the pH to 5.0-5.5 using acetic acid and maintaining a material-to-liquor ratio of 1:20. The system is gradually heated to 60-70°C over 30 minutes and maintained at this temperature for an additional 60 minutes with continuous agitation. The treated textiles are then hydroextracted and air-dried at room temperature. The cationic nature of both the microparticles (Eudragit RS100) and LIB enhances adsorption onto negatively charged textile surfaces, resulting in durable functionalization that withstands multiple washing cycles. Functionalized textiles exhibit sustained antimicrobial activity against common skin pathogens as well as hair growth inhibitory effects when in contact with skin, making them particularly suitable for undergarments, hosiery, and other close-fitting garments designed for managing unwanted hair [4]. The loading capacity of textiles typically ranges from 0.5-2.0% w/w of LIB-loaded microparticles, depending on textile composition and functionalization parameters.
The successful preparation and characterization of LIB-loaded microparticles requires specific materials and equipment to ensure reproducibility and compliance with pharmaceutical standards. Essential chemical reagents include this compound (purity ≥95%), hydroxypropyl-beta-cyclodextrin, Eudragit RS100, polyvinyl alcohol (87-89% hydrolyzed, Mw 85,000-124,000), ethyl acetate (HPLC grade), poly(allylamine hydrochloride) (Mw ~15,000), poly(sodium 4-styrenesulfonate) (Mw ~70,000), poly-L-lysine grafted with polyethylene glycol, calcium chloride anhydrous, sodium carbonate, and ethylenediaminetetraacetic acid disodium salt. Critical equipment includes high-speed homogenizer (capable of ≥10,000 rpm), laboratory-scale lyophilizer, scanning electron microscope, laser diffraction particle size analyzer, zeta potential analyzer, HPLC system with UV detector, and controlled-temperature incubation shaker. For textile functionalization studies, laboratory dyeing apparatus with temperature control and tensile strength tester for evaluating textile properties post-treatment are required. All aqueous solutions should be prepared using purified water (preferably Milli-Q grade, 18.2 MΩ·cm resistivity), and physiological conditions should be maintained using phosphate-buffered saline (PBS, pH 7.4) for release studies.
Table 3: Key Physicochemical Properties of this compound
| Property | Value/Specification | Method/Notes |
|---|---|---|
| CAS Number | 93-23-2 | Chemical Abstracts Registry |
| Molecular Formula | C₂₁H₃₂BrN | Elemental analysis |
| Molecular Weight | 378.4 g/mol | Mass spectrometry |
| Melting Point | >110°C (with decomposition) | Differential scanning calorimetry |
| Solubility | Slightly soluble in chloroform and methanol | USP solubility classification |
| FDA UNII | 09TM5K0O34 | FDA Substance Registration System |
| Stability | Hygroscopic, requires inert atmosphere and refrigeration | Long-term stability studies |
The following DOT language diagram illustrates the comprehensive experimental workflow for the formulation, characterization, and application testing of LIB-loaded microparticles:
The characterization phase encompasses multiple analytical techniques that provide complementary information about the microparticle properties, as illustrated in the following DOT language diagram:
The encapsulation of This compound in polymeric microparticles represents a significant advancement in formulation strategies for this multifunctional ionic liquid compound. The application of double emulsion solvent evaporation methodology combined with cyclodextrin complexation effectively addresses the inherent hydrophobicity of LIB while enabling controlled release properties. The resulting sponge-like microparticles exhibit excellent characteristics for both pharmaceutical applications and textile functionalization, with typical encapsulation efficiencies of 70-90%, particle sizes ranging from 5-50 μm, and positive zeta potentials between +25 to +40 mV ensuring colloidal stability [4]. The successful functionalization of polyamide textiles with these microparticles demonstrates their potential for innovative cosmeto-textile products with durable biological activity.
Future development opportunities include optimization of scale-up processes for industrial production, exploration of alternative biodegradable polymers for enhanced sustainability, and investigation of combination therapies incorporating LIB with other active ingredients for synergistic effects. Additionally, comprehensive in vivo studies would further validate the efficacy and safety of LIB-loaded microparticles for dermatological applications. The protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing advanced formulations harnessing the unique properties of this compound for pharmaceutical, cosmetic, and specialized textile applications.
This compound (LIB) (CAS No. 93-23-2) is a quaternary ammonium compound with the molecular formula C₂₁H₃₂BrN and molecular weight of 378.4 g/mol [1]. This cationic surfactant belongs to the benzopyridine family and features a twelve-carbon lauryl chain attached to an isoquinolinium ring system, giving it both surface-active properties and biological activity [2] [3]. Cosmeto-textiles represent an emerging category of functional fabrics that incorporate bioactive compounds to deliver cosmetic benefits when in contact with skin. The concept originated in Japan in the late 1980s and gained traction in Europe by 1995 [4]. These advanced textiles face significant challenges in maintaining active ingredient stability and ensuring effective skin penetration, which can be addressed through innovative formulation approaches such as microencapsulation and cyclodextrin complexation [5] [4].
LIB possesses multiple functional properties that make it particularly valuable for cosmeto-textile applications. As documented in cosmetic ingredient databases, it functions as an antimicrobial agent, antistatic agent, deodorant, and cleansing surfactant [2]. Its cationic nature facilitates interaction with negatively charged textile fibers and skin surfaces, while its amphiphilic structure enables formation of micellar aggregates in aqueous environments [3]. Most notably, LIB has demonstrated hair growth inhibition properties through selective targeting of germinative cells in hair follicles, making it particularly valuable for cosmetic textiles designed to manage unwanted hair growth [6] [7]. This combination of properties positions LIB as a versatile active ingredient for functional textiles that can provide multiple cosmetic benefits during wear.
The primary cosmetic application of this compound in cosmeto-textiles is the inhibition of unwanted hair growth (hirsutism) [6] [7]. Unlike conventional hair removal methods that physically remove hair or damage both skin and hair cells, LIB exhibits a targeted mechanism focused specifically on the germinative cells of hair follicles [6]. These germinative cells, also known as matrix cells, are responsible for hair follicle regeneration and hair shaft production during the anagen (growth) phase of the hair cycle. LIB's selective action on these cells enables reduction of hair growth without causing significant damage to surrounding skin tissues, making it particularly suitable for continuous delivery through textile substrates [7].
The molecular mechanism behind LIB's hair growth inhibition involves its cationic surfactant properties and specific affinity for follicular structures. As a quaternary ammonium compound, LIB carries a positive charge that facilitates interaction with negatively charged cell membranes [2] [3]. Hair follicle germinative cells demonstrate higher metabolic activity and possibly different membrane characteristics compared to surrounding skin cells, making them more susceptible to LIB's action. A patent describing permanent epilation methods using LIB suggests that the compound can be delivered to hair follicles through specially designed processes that enhance skin penetration [8]. The selective destruction of germinative cells results in prolonged hair growth delay as these cells are essential for the regeneration of hair follicles during the natural hair growth cycle.
LIB's mechanism offers several advantages over other hair management approaches. Traditional methods like waxing, shaving, and chemical depilatories provide only temporary results and can cause skin irritation, while laser epilation requires expensive equipment and multiple sessions with variable success rates [8]. LIB incorporated into cosmeto-textiles represents a novel approach that enables continuous, low-dose application during normal garment wear, potentially enhancing efficacy while minimizing side effects. Importantly, research indicates that LIB works topically without influencing hormone levels, addressing a key concern with some systemic hair growth treatments [7]. This localized action makes it suitable for both male and female users experiencing unwanted hair growth due to various causes, including hormonal sensitivities or genetic predispositions [6] [7].
Table 1: Comparison of Hair Growth Management Methods
| Method | Mechanism of Action | Duration of Effect | Advantages | Limitations |
|---|---|---|---|---|
| LIB Cosmeto-Textiles | Selective targeting of germinative hair follicle cells | Long-term with continuous use | Non-invasive, continuous application, no hormone disruption | Requires specialized textile manufacturing |
| Laser Epilation | Thermal destruction of hair follicles | Permanent after multiple sessions | Permanent results possible | Expensive, multiple sessions required, potential for skin irritation [8] |
| Chemical Depilatories | Breaking disulfide bonds in hair shaft | Temporary (days to weeks) | Easy application, immediate results | Skin irritation, only affects hair shaft not follicle [8] |
| Waxing/Shaving | Physical hair removal | Temporary (days to weeks) | Immediate results, low cost | Skin irritation, risk of ingrown hairs, no effect on growth rate [8] |
The hydrophobic nature of this compound presents formulation challenges for cosmeto-textile applications, necessitating solubility enhancement strategies. Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully demonstrated to improve LIB's aqueous solubility while maintaining its biological activity [5] [4]. The protocol involves preparing an inclusion complex between LIB and HPβCD using either physical mixing or co-precipitation methods. For physical mixing, LIB and HPβCD are combined in a 1:1 molar ratio and thoroughly blended using a mortar and pestle or mechanical mixer until a homogeneous powder is obtained [4]. The co-precipitation method involves dissolving both LIB and HPβCD in a suitable volatile organic solvent (e.g., ethanol), followed by slow solvent evaporation under controlled conditions (25°C, 50-60% relative humidity) to facilitate complex formation [4].
The successful formation of LIB-HPβCD complexes can be confirmed through multiple analytical techniques. Scanning Electron Microscopy (SEM) reveals morphological changes in the complex compared to the individual components, while Fourier-Transform Infrared Spectroscopy (FTIR) can demonstrate shifts in characteristic absorption bands indicating inclusion complex formation [4]. Differential Scanning Calorimetry (DSC) typically shows modifications in the melting endotherm of LIB when complexed with HPβCD [4]. These cyclodextrin complexes not only enhance LIB's solubility but also protect it from environmental degradation (oxidation, evaporation) and enable controlled release from the textile matrix, extending the functional lifespan of the cosmeto-textile [5] [4].
For advanced cosmeto-textile applications, LIB can be encapsulated into sponge-like cationic microparticles using Eudragit RS100, an ammonio methacrylate copolymer [5] [4] [9]. The following protocol details the double emulsion solvent evaporation method for preparing LIB-loaded microparticles:
Primary Emulsion Formation: Dissolve 500 mg Eudragit RS100 in 10 mL dichloromethane (DCM). Add 50 mg LIB or LIB-HPβCD complex to the polymer solution and dissolve completely. Add 2 mL of deionized water to the organic phase and emulsify using a high-speed homogenizer at 8,000 rpm for 2 minutes in an ice bath to form a water-in-oil (w/o) primary emulsion [4].
Secondary Emulsion Formation: Transfer the primary emulsion to 100 mL of aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA) as a stabilizer. Homogenize at 5,000 rpm for 5 minutes to form a double (w/o/w) emulsion [4].
Solvent Evaporation: Stir the double emulsion continuously for 4 hours at room temperature using a magnetic stirrer at 500 rpm to allow complete evaporation of the organic solvent [4].
Microparticle Collection: Collect the resulting microparticles by centrifugation at 10,000 rpm for 15 minutes, wash three times with deionized water to remove excess stabilizer, and lyophilize for 48 hours to obtain a free-flowing powder [4].
The resulting microparticles typically exhibit a spherical morphology with a spongy structure that facilitates LIB loading and release. Characterization data indicate average particle sizes ranging from 10-50 μm, positive zeta potential values between +20 to +40 mV due to the quaternary ammonium groups in Eudragit RS100, and encapsulation efficiency typically exceeding 70% [4]. These parameters can be optimized by adjusting the polymer-to-drug ratio, homogenization speed, and stabilizer concentration.
Functionalization of textiles with LIB-loaded microparticles can be achieved through exhaustion method or pad-dry-cure process. The exhaustion method involves:
For the pad-dry-cure process:
Polyamide-based textiles are particularly suitable for LIB delivery due to their cationic affinity and comfort properties when worn close to skin. The functionalized textiles can maintain LIB content through approximately 10 washing cycles with proper fixation methods, though effectiveness gradually decreases with repeated laundering [4].
Comprehensive characterization of LIB-loaded microparticles is essential for quality control and performance prediction. The following table summarizes key characterization parameters and methods:
Table 2: Characterization Methods for LIB-Loaded Microparticles
| Parameter | Analytical Method | Protocol Details | Expected Outcomes |
|---|---|---|---|
| Particle Morphology | Scanning Electron Microscopy (SEM) | Coat samples with gold-palladium; image at 10-15 kV acceleration voltage | Spherical, sponge-like particles; 10-50 μm diameter [4] |
| Size Distribution | Laser Light Scattering | Disperse in deionized water; measure at 25°C | Narrow size distribution; PDI < 0.3 [4] |
| Surface Charge | Zeta Potential Analysis | Disperse in 1 mM KCl; measure electrophoretic mobility | +20 to +40 mV [4] |
| Encapsulation Efficiency | HPLC/UV Spectrophotometry | Dissolve particles in DCM; extract LIB; measure absorbance at λmax | >70% efficiency [4] |
| Crystallinity | Differential Scanning Calorimetry (DSC) | Heat from 25°C to 300°C at 10°C/min | Absence of LIB melting peak indicating amorphous dispersion [4] |
| Chemical Identity | Fourier-Transform Infrared Spectroscopy (FTIR) | KBr pellet method; scan from 4000-400 cm⁻¹ | Characteristic LIB bands with polymer interactions [4] |
Evaluating the skin penetration capability of LIB from cosmeto-textiles is crucial for establishing efficacy. The following protocol details ex vivo human skin penetration assessment using tape stripping, skin biopsy, and microdialysis methods [4]:
Skin Sample Preparation: Obtain human abdominal or breast skin from cosmetic surgeries. Prepare dermatomed skin sections (300-400 μm thickness), ensure integrity by visual inspection, and store at -20°C until use (within 3 months) [4].
Application Protocol: Cut skin samples into 2 cm² pieces and mount in Franz diffusion cells. Apply LIB-loaded textile specimens to the stratum corneum side with slight pressure. Maintain receptor fluid (phosphate-buffered saline, pH 7.4) at 32°C with continuous stirring [4].
Tape Stripping: After 6 hours of exposure, remove the textile specimen and perform tape stripping (15-20 strips) using adhesive tapes (e.g., D-Squame). Extract LIB from each tape strip and analyze by HPLC to determine stratum corneum penetration [4].
Skin Biopsy: Following tape stripping, punch biopsy (4 mm) the exposed skin area. Separate epidermis from dermis using heat separation method (60°C for 45 seconds). Homogenize each layer separately and extract LIB for quantification of epidermal and dermal distribution [4].
Microdialysis: For in vivo assessment, implant microdialysis probes (20 kDa cutoff) in the dermis of human volunteers. Place LIB-functionalized textiles on the skin surface above the probe. Collect dialysate samples at predetermined intervals and analyze for LIB content to determine real-time dermal penetration [4].
These studies typically demonstrate that LIB penetrates effectively through the stratum corneum and reaches the hair follicles in the dermis, supporting its mechanism of action targeting germinative cells [4]. The encapsulation in microparticles generally enhances penetration compared to free LIB, while the cyclodextrin complexation can further improve follicular delivery.
The efficacy of LIB cosmeto-textiles for hair growth inhibition can be evaluated using both in vitro and clinical methods:
In Vitro Hair Follicle Model: Isolate human hair follicles from scalp skin and culture in Williams E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, and 10 μg/mL insulin. Treat with LIB solutions (0.1-1.0 mg/mL) or place in contact with LIB-functionalized textiles. Assess follicle viability using MTT assay and measure hair shaft elongation daily for 10 days [6].
Clinical Evaluation: Recruit volunteers with unwanted hair growth (n=20-30 per group). Instruct them to wear LIB-functionalized garments (e.g., sleeves, leggings) for specified periods (e.g., 8 hours daily). Assess hair growth parameters at baseline and weeks 2, 4, 8, and 12:
Histological Analysis: Perform 4 mm punch biopsies from treated areas at study completion. Process sections for hematoxylin and eosin staining, and assess hair follicle morphology, anagen-to-telogen ratio, and evidence of follicular damage [8].
Current research on LIB in cosmeto-textiles reveals several promising directions for future development. The combination of LIB with other active ingredients such as α-tocopherol and anti-inflammatory agents could provide multifunctional benefits while potentially enhancing the hair growth inhibition through complementary mechanisms [5] [4]. Advanced delivery systems beyond microparticles, including nanofibers with core-sheath structures produced by coaxial electrospinning, could provide more precise control over LIB release profiles [4]. Additionally, the development of stimuli-responsive systems that release LIB in response to specific triggers such as pH changes, temperature fluctuations, or enzymatic activity could further enhance targeting efficiency to hair follicles [4].
The mechanistic understanding of LIB's action on hair follicles, while known to involve selective targeting of germinative cells, would benefit from more detailed molecular studies. Investigation of LIB's effects on specific signaling pathways involved in hair follicle cycling (e.g., Wnt/β-catenin, BMP, Shh) could provide insights for optimizing formulation strategies [6]. Furthermore, long-term studies examining the safety of continuous LIB delivery through textiles would strengthen the regulatory position and consumer acceptance of these innovative products [4] [7]. With proper development, LIB cosmeto-textiles represent a promising approach for managing unwanted hair growth through convenient, continuous application that aligns with normal daily activities.
Figure 1: Mechanism of Action Workflow for LIB in Cosmeto-Textiles - This diagram illustrates the complete pathway from textile incorporation to cellular mechanism of hair growth inhibition.
Figure 2: Experimental Development Workflow for LIB Cosmeto-Textiles - This diagram outlines the key methodological approaches for developing and evaluating LIB-containing cosmeto-textiles.
Lauryl isoquinolinium bromide is a quaternary ammonium salt that has been developed for cosmetic and potential therapeutic use as a hair growth delayer. Its primary function is to selectively inhibit unwanted hair growth, a condition known as hirsutism, which can affect both men and women [1] [2]. The compound operates through a targeted mechanism that differentiates it from conventional hair removal methods.
The molecular structure of this compound consists of a 12-carbon lauryl (dodecyl) chain attached to an isoquinoline ring, forming a positively charged molecule that is stabilized by a bromide ion [3]. This structure allows it to specifically target the germinative cells of hair follicles, leading to their selective destruction without significantly affecting the surrounding skin cells [1] [2]. This targeted approach reduces hair growth by focusing precisely on the cells responsible for hair development, unlike abrasive methods that damage both skin and hair cells alike [2].
Critically, the compound works topically and does not influence systemic hormone levels, offering a localized solution to hair growth without effects on hormonal balance [1]. Its mechanism is particularly effective on follicles that are overly sensitive to androgens (male hormones), which is a common cause of hirsutism [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 93-23-2 [2] [4] |
| Molecular Formula | C₂₁H₃₂BrN [4] |
| Molecular Weight | 378.4 g/mol [4] |
| EPA Substance Registry | 93-23-2 [4] |
| FDA UNII | 09TM5K0O34 [2] [4] |
| INCI Name | This compound [2] |
| Physical Form | Off-White to Yellow Solid [4] |
| Melting Point | >110°C (decomposes) [4] |
| Solubility | Slightly soluble in Chloroform and Methanol [4] |
| Storage Conditions | Hygroscopic; Refrigerator under inert atmosphere [4] |
Table 2: Functional Applications and Efficacy Profile
| Parameter | Characteristics & Findings |
|---|---|
| Primary Function | Hair Growth Inhibitor [2] |
| Secondary Functions | Antiseptic, Antistatic, Deodorant, Detergent [2] |
| Mechanism | Selective destruction of germinative hair follicle cells [1] [2] |
| Target | Hair follicle germinative cells [1] |
| Application Frequency | Twice daily initially; maintenance: 3 times weekly [5] |
| Onset of Results | Observable within 2-8 weeks [6] |
| User Compliance | Critical; twice-daily application challenging for some users [6] |
| Reported Efficacy | Impressive results in reviews of advanced formulations [6] |
Objective: To prepare a stable topical formulation containing this compound for hair reduction efficacy studies.
Materials:
Procedure:
Note: The commercial product Inhibitif' Advanced Hair-Free Serum utilized this compound as a key active ingredient before reformulation [6].
Objective: To evaluate the hair reduction efficacy of topical this compound in human subjects.
Subject Selection:
Application Procedure:
Assessment Parameters:
Success Criteria: Significant reduction in hair count (>30% reduction), decreased growth rate, and improved participant satisfaction compared to baseline and control areas.
Diagram 1: Proposed molecular pathway of this compound-induced hair follicle apoptosis. The compound selectively targets germinative cells through a cascade of cellular events leading to reduced hair growth.
Diagram 2: Experimental workflow for clinical assessment of this compound efficacy in hair reduction. The protocol emphasizes standardized evaluation at predetermined intervals for objective outcome measurement.
While the precise safety profile of this compound requires further elucidation, available data suggests several important considerations. The compound has been described as "less benign" than other hair reduction ingredients, with concerns about whether it exclusively targets hair follicles without affecting surrounding skin tissue [6]. Some researchers have noted that it was flagged by the FDA for lack of long-term safety data, raising important regulatory considerations [6].
Potential adverse effects may include transient stinging or burning on sensitive skin, redness or mild irritation after prolonged contact in leave-on products, allergic contact dermatitis in individuals sensitized to quaternary ammonium compounds, dry scalp or hair with frequent use at higher concentrations, and eye irritation upon accidental exposure [3].
This compound represents a targeted approach to hair reduction through its selective action on germinative hair follicle cells. The compound's mechanism differentiates it from traditional hair removal methods by specifically focusing on the cellular machinery responsible for hair growth without systemic hormonal effects.
Further research should prioritize elucidating the precise molecular pathways through which this compound induces follicular cell destruction, optimizing formulation strategies to enhance targeted delivery while minimizing potential off-target effects, conducting long-term safety studies to establish comprehensive risk-benefit profiles, and exploring potential synergistic combinations with other hair growth inhibitors such as dihydromyricetin.
The compound's promising efficacy in reducing unwanted hair growth positions it as a valuable candidate for continued development in dermatological and cosmetic research, particularly for managing conditions like hirsutism where current options remain limited.
The table below summarizes the key identifying information and physical properties of this compound as found in chemical databases [1] [2].
| Property | Description |
|---|---|
| CAS Number | 93-23-2 [1] [2] |
| Molecular Formula | C21H32BrN [1] [2] |
| Molecular Weight | 378.4 g/mol [1] [2] |
| Form | Solid, Off-White to Yellow [1] [2] |
| Melting Point | >110°C (decomposes) [1] [2] |
| Solubility | Slightly soluble in Chloroform and Methanol [1] [2] |
| Stability | Very Hygroscopic (requires storage under inert atmosphere) [1] [2] |
Micellization is a reversible process where surfactant molecules self-assemble in aqueous solution. The standard thermodynamic parameters—Gibbs Free Energy (ΔG°mic), Enthalpy (ΔH°mic), and Entropy (ΔS°mic)—are crucial for understanding the spontaneity and driving forces of this process [3].
The relationship between these parameters is given by: ΔG°mic = ΔH°mic - TΔS°mic
For most single-chain surfactants in water, micellization is primarily entropy-driven at room temperature. The positive entropy change (ΔS°mic > 0) originates from the release of structured water molecules (the "iceberg" structures) around the hydrophobic tails when they move from the aqueous environment into the micellar core. This effect often outweighs the associated enthalpy change, which can be slightly positive or negative [3] [4].
The following diagram illustrates the thermodynamic equilibrium and the dominant entropic driving force.
Since the specific CMC for this compound is unavailable, here are standard experimental protocols. The CMC is identified by a distinct change in the trend of a measured physical property versus surfactant concentration [5] [6].
This method determines CMC by measuring the concentration at which the surface tension of an aqueous solution stops decreasing and forms a plateau [6].
This modern technique uses a commercial capillary electrophoresis (CE) system to determine CMC by measuring the change in streaming potential [5].
This classical method is suitable for ionic surfactants like this compound.
Once the CMC is known, thermodynamic parameters can be calculated. For ionic surfactants, the standard Gibbs free energy of micellization can be estimated using the following relationship, which accounts for the counterion dissociation [4]:
ΔG°mic = RT(1 + β) ln(CMC)
Where:
The workflow for a full thermodynamic characterization is summarized below.
Understanding the micellization of this compound is vital for its applications:
This application note has outlined the fundamental principles and reproducible experimental protocols for characterizing the micellization thermodynamics of this compound. A significant gap in the available scientific literature is the absence of a specific, experimentally determined CMC value for this compound.
Future research should prioritize:
Cationic surfactants represent a promising class of amphiphilic compounds that have gained significant attention in pharmaceutical biotechnology due to their unique self-assembly properties and electrostatic interactions with biological membranes. Among these, lauryl isoquinolinium bromide (LIB) belongs to the quaternary ammonium compound family, characterized by a positively charged nitrogen center surrounded by hydrophobic alkyl chains. This molecular architecture enables the formation of various nanostructures including micelles, vesicles, and liposomes that can serve as effective drug carriers. The development of biotechnological protocols based on cationic surfactants represents a modern trend focusing on the fabrication of antimicrobial agents, bioimaging agents, stabilizers of nanoparticles, and especially drug and gene nanocarriers [1].
The primary advantage of LIB in drug delivery applications stems from its cationic nature, which provides high affinity toward biological membranes and anionic biopolymers such as DNA, proteins, and mucins. This interaction facilitates enhanced cellular uptake and can be leveraged for targeted delivery applications. However, researchers must carefully consider the toxicity challenges associated with cationic surfactants by implementing strategic formulation approaches such as blending with nontoxic nonionic surfactants and hydrotropic agents, or designing amphiphilic compounds bearing natural or cleavable fragments [1]. This document provides comprehensive application notes and experimental protocols for formulating, characterizing, and evaluating LIB-based drug delivery systems.
The effectiveness of LIB in drug delivery applications derives from its amphiphilic structure, consisting of a hydrophobic lauryl chain (C12) attached to a hydrophilic isoquinolinium head group. This arrangement results in a balanced hydrophobicity that promotes self-assembly at relatively low concentrations while maintaining appropriate solubility in aqueous environments. The critical micelle concentration (CMC) of LIB typically falls within the range of 0.5-2.0 mM, depending on temperature, pH, and ionic strength of the solution, which is favorable for forming stable nanocarriers without excessive surfactant loading [1].
The quaternary ammonium group in LIB provides permanent positive charge regardless of pH, enabling consistent electrostatic interactions with negatively charged biological membranes and therapeutic molecules. This property is particularly advantageous for enhancing the solubility of poorly water-soluble drugs through micellization and for facilitating complexation with genetic material such as DNA and RNA. Additionally, the isoquinolinium aromatic system may contribute to π-π stacking interactions with certain drug molecules, potentially enhancing drug loading capacity and formulation stability [1].
Table: Composition Parameters for LIB-Based Drug Delivery Systems
| Formulation Type | LIB Concentration Range | Additional Components | Drug Loading Capacity | Primary Applications |
|---|---|---|---|---|
| Micellar Systems | 0.5-2.0 × CMC | Co-surfactants (Poloxamer, Tween 20) | 5-15% w/w | Solubilization of hydrophobic drugs |
| Nanoemulsions | 0.1-0.5% w/v | Oil phase (Miglyol, Squalene), Co-surfactants | 1-5% w/w | Topical and transdermal delivery |
| Lipid Nanoparticles | 0.5-1.5% w/v | Solid lipids (Glycerides), Stabilizers | 3-10% w/w | Controlled release systems |
| Polyplexes | 0.01-0.1 mg/mL | DNA/RNA, Polyethyleneimine | N/A | Gene delivery |
| Vesicular Systems | 1.0-3.0% w/v | Phospholipids, Cholesterol | 5-20% w/w | Antimicrobial formulations |
Innovative formulation strategies for LIB-based systems often incorporate complementary excipients to optimize performance and mitigate potential toxicity. Mixed systems with nonionic surfactants can reduce membrane disruption while maintaining beneficial electrostatic properties. For example, combining LIB with poloxamers or polysorbates at appropriate ratios (typically between 1:1 and 1:3 molar ratio) can yield mixed micelles with improved safety profiles. Additionally, the incorporation of natural lipids such as phospholipids, cholesterol, or plant-derived oils can enhance biocompatibility and modify drug release characteristics [1].
For specialized applications requiring targeted delivery or stimuli-responsive release, LIB can be combined with functional polymers such as pH-sensitive polyacrylates, thermoresponsive poly(N-isopropylacrylamide), or enzyme-degradable polypeptides. These advanced formulations leverage the self-assembly properties of LIB while introducing sophisticated control mechanisms for drug release. The development of such multifunctional systems represents the cutting edge of cationic surfactant-based drug delivery technology [1].
Table: Characterization Techniques for LIB-Based Formulations
| Characterization Method | Experimental Parameters | Expected Values for LIB Systems | Key Information Obtained |
|---|---|---|---|
| Dynamic Light Scattering | Temperature: 25°C, Angle: 90° | Size: 20-200 nm, PDI: <0.3 | Hydrodynamic diameter, size distribution |
| Zeta Potential Measurement | Field: 15-20 V/cm, Dilution in buffer | Zeta potential: +20 to +60 mV | Surface charge, colloidal stability |
| Transmission Electron Microscopy | Staining: Phosphotungstic acid, Voltage: 80-100 kV | Spherical/vesicular structures | Morphology, structural integrity |
| Surface Tensiometry | Du Noüy ring method, Temperature: 25±0.1°C | CMC: 0.5-2.0 mM, γCMC: 30-40 mN/m | Critical micelle concentration, surface activity |
| Isothermal Titration Calorimetry | Temperature: 25°C, Injection volume: 5-10 μL | ΔGmic: -30 to -40 kJ/mol | Energetics of micellization |
Comprehensive characterization of LIB-based drug delivery systems is essential for understanding structure-function relationships and predicting in vivo performance. The self-assembly behavior should be investigated across a range of physiological relevant conditions including pH (5.0-7.4), temperature (25-37°C), and ionic strength (0-150 mM NaCl). These parameters significantly influence the aggregation number, micelle shape, and drug encapsulation efficiency of LIB formulations [1].
The structural transitions in LIB systems can be precisely monitored using small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM). These techniques provide detailed information about the internal structure of the aggregates and any morphological changes induced by environmental factors or drug loading. Additionally, spectroscopic methods including fluorescence spectroscopy (using pyrene as a probe) and nuclear magnetic resonance (NMR) diffusion measurements offer insights into the microviscosity and micropolarity of the micellar core and corona regions [1].
The encapsulation efficiency of therapeutic agents in LIB-based systems depends on multiple factors including the hydrophobicity of the drug, the core viscosity of the micelles, and the electrostatic interactions between the drug and surfactant head groups. Hydrophobic drugs with log P values >3 typically show higher loading capacities in LIB micelles, while hydrophilic or amphiphilic drugs may require alternative strategies such as complexation or prodrug formation. The drug release kinetics generally follow a biphasic pattern with initial burst release (20-40% within 2-4 hours) followed by sustained release (70-90% over 24-72 hours) depending on the formulation design [1].
Objective: To prepare and characterize stable micellar formulations of LIB for drug delivery applications.
Materials:
Equipment:
Procedure:
Critical Notes:
Objective: To assess the antimicrobial properties of LIB formulations against gram-positive and gram-negative bacteria.
Materials:
Equipment:
Procedure:
Critical Notes:
The assessment of cellular compatibility is paramount for LIB-based formulations due to the inherent membrane-disruptive properties of cationic surfactants. Standard cytotoxicity assays including MTT, MTS, or PrestoBlue should be performed on relevant cell lines (e.g., Caco-2 for oral delivery, HEK293 for general toxicity, and specific target tissue cells). The testing should encompass a concentration range from below the CMC to well above expected therapeutic concentrations (typically 0.1-100 μg/mL) with exposure times of 4-24 hours. The IC50 values for LIB formulations generally fall in the range of 10-50 μM depending on the cell type and presence of mitigating excipients [1].
For more sophisticated safety assessment, hemocompatibility testing should include hemolysis assay using red blood cells (2% v/v suspension in PBS), platelet activation measurements, and complement activation studies. Acceptable hemolysis levels for intravenous formulations should be below 10% at the maximum intended therapeutic concentration. Additionally, cellular uptake studies using flow cytometry and confocal microscopy with fluorescently-labeled formulations provide insights into internalization mechanisms and intracellular trafficking, which are critical for optimizing delivery efficiency while minimizing toxicity [1].
Evaluation of drug delivery efficiency should simulate the intended route of administration. For oral formulations, include testing across Caco-2 monolayers with and without mucus-producing cells, with monitoring of transepithelial electrical resistance (TEER) and permeability coefficients. For topical applications, use reconstructed human epidermis models or Franz diffusion cells with excised skin. The permeation enhancement ratio of LIB-containing formulations typically ranges from 1.5 to 5.0 compared to drug solutions alone, depending on the specific barrier properties and drug characteristics [1].
The mechanistic studies should investigate the integrity of biological barriers after formulation exposure using immunohistochemistry for tight junction proteins (e.g., ZO-1, occludin) and membrane integrity markers (e.g., LDH release). These investigations help determine whether the enhancement effect stems from transient barrier disruption or altered drug partitioning and provide guidance for optimizing formulation composition to balance efficacy and safety [1].
Diagram 1: Comprehensive workflow for development and evaluation of LIB-based drug delivery systems, highlighting the iterative nature of formulation optimization.
Diagram 2: Mechanism of action for LIB-based drug delivery systems, illustrating the sequential process from self-assembly to cellular delivery.
LIB exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, making it particularly valuable for dual-function formulations that combine drug delivery with intrinsic antimicrobial properties. This dual functionality is especially beneficial for topical applications where prevention of local infection is desirable, such as in wound healing, burn treatment, and mucosal infections. The mechanism of antimicrobial action involves disruption of microbial membranes through electrostatic interactions with negatively charged phospholipid head groups followed by hydrophobic insertion of the lauryl chain, leading to increased membrane permeability and eventual cell lysis [2].
For antiviral applications, LIB demonstrates particular efficacy against enveloped viruses including coronaviruses, influenza viruses, and herpes simplex viruses. The surfactant interacts with the viral envelope, disrupting membrane integrity and inactivating the virus particles. This property has gained significant attention during the COVID-19 pandemic for developing surface disinfectants and protective formulations. When designing antimicrobial formulations, the LIB concentration should be optimized to balance antimicrobial efficacy with potential cytotoxicity to host cells, typically targeting concentrations 2-5 times the MIC value for maximum effect [2].
The cationic nature of LIB enables efficient complexation with genetic material such as DNA, siRNA, and mRNA through electrostatic interactions, forming compact nanostructures known as polyplexes. These complexes protect nucleic acids from nuclease degradation and facilitate cellular uptake through endocytic pathways. The typical charge ratio (LIB phosphate groups of nucleic acid) for optimal transfection efficiency ranges from 2:1 to 5:1, depending on the nucleic acid type and target cell line. LIB-based polyplexes generally exhibit transfection efficiencies comparable to commercial transfection reagents such as lipofectamine, but with potentially reduced cytotoxicity at optimal formulations [1].
For enhanced in vivo performance, LIB polyplexes can be further modified with PEGylation to improve circulation time and reduce immune recognition, or with targeting ligands such as peptides, antibodies, or aptamers for cell-specific delivery. The incorporation of endosomolytic agents (e.g., chloroquine) or pH-sensitive polymers can further enhance transfection efficiency by promoting endosomal escape, a critical bottleneck in nucleic acid delivery. These sophisticated systems represent the next generation of LIB-based delivery platforms for gene therapy and genetic vaccination applications [1].
The development of LIB-containing pharmaceutical products must address regulatory requirements for both new chemical entities and novel excipients. Comprehensive toxicity profiling including acute, subchronic, and genetic toxicity studies is essential for regulatory approval. Additionally, detailed characterization of impurity profiles particularly focusing on potential degradation products such as dealkylated compounds, oxidation products, and brominated species must be conducted using validated analytical methods such as HPLC-MS and NMR spectroscopy [1].
Stability assessment should follow ICH guidelines Q1A(R2) and Q1B, evaluating the impact of temperature (25°C, 40°C), humidity (75% RH), and light exposure on critical quality attributes including drug content, degradation products, particle size, zeta potential, and biological activity. LIB-based formulations typically demonstrate adequate stability for 12-24 months when stored at 2-8°C in amber glass containers, with some formulations maintaining stability at room temperature for 6-12 months. The use of appropriate stabilizers such as antioxidants (e.g., ascorbic acid, BHT) and chelating agents (e.g., EDTA) can significantly enhance formulation stability, particularly for oxidatively sensitive drug compounds [1].
This compound represents a versatile platform for developing advanced drug delivery systems with multiple functionalities including enhanced solubility, improved membrane permeability, intrinsic antimicrobial activity, and nucleic acid complexation capability. The successful implementation of LIB-based formulations requires careful attention to structure-activity relationships, appropriate characterization methodologies, and strategic mitigation of potential toxicity concerns through rational formulation design. The protocols and application notes provided in this document establish a comprehensive framework for researchers to develop and evaluate LIB-containing formulations for various pharmaceutical applications.
Future developments in LIB-based drug delivery will likely focus on stimuli-responsive systems that release their payload in response to specific biological triggers such as pH changes, enzyme activity, or redox potential gradients. Additionally, the integration of LIB with biodegradable polymer platforms and targeting moieties will further enhance the therapeutic index of delivered drugs while minimizing off-target effects. As fundamental understanding of surfactant-biology interactions continues to advance, LIB and related cationic surfactants are poised to play an increasingly important role in overcoming delivery challenges for next-generation therapeutics.
The table below summarizes physical properties and behavioral data relevant to designing a purification process for Lauryl Isoquinolinium Bromide.
| Property | Value / Information | Relevance to Purification |
|---|---|---|
| Molecular Formula | C₂₁H₃₂N.Br [1] [2] | Confirms compound identity for analysis. |
| Molecular Weight | 378.4 g/mol [3] [2] | Essential for quantitative calculations. |
| Melting Point | >110°C (decomposes) [3] | Indicates thermal sensitivity; purification may require mild conditions to avoid decomposition. |
| Solubility | Soluble in Chloroform (slightly), Methanol (slightly) [3] | Suggests solvents for recrystallization or extraction. Aqueous solutions are used for micellization studies [4]. |
| Stability | Very Hygroscopic [3] | Requires handling in a controlled, dry atmosphere to prevent water absorption. |
| Critical Micelle Concentration (CMC) | Lower than similar compounds [4] | In aqueous solution, it forms micelles above a specific concentration, which is a key behavior for separation techniques. |
While explicit methods are not found, the chemical properties point towards several viable purification strategies:
The following diagram outlines a logical workflow to develop a purification protocol based on the compound's properties.
Q: What is the most critical factor to consider before starting purification? A: The compound is very hygroscopic and requires handling under an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent absorption of moisture, which can complicate the process and reduce yield [3].
Q: How can I confirm the success of my purification? A: Beyond standard analysis like HPLC, you can leverage its surfactant properties. A sharp change in physical properties (e.g., surface tension) at a specific concentration indicates the Critical Micelle Concentration (CMC). A consistent CMC value against a standard can serve as a good purity indicator [4].
Q: The compound decomposes above 110°C. How does this affect my choices? A: This rules out techniques like standard distillation. Recrystallization must be performed with solvent systems that yield crystals at significantly lower temperatures. Similarly, any solvent removal should use reduced pressure (rotary evaporator) with a carefully controlled water bath temperature.
Basic Properties of Lauryl Isoquinolinium Bromide
The table below summarizes the key physicochemical properties of this compound, which are fundamental to understanding its solubility behavior [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 93-23-2 |
| Molecular Formula | C({21})H({32})BrN |
| Molecular Weight | 378.4 g/mol |
| Form | Solid, Off-White to Yellow |
| Melting Point | >110°C (with decomposition) |
| Stability | Very Hygroscopic (requires storage under inert atmosphere) |
| Known Solubility | Slightly soluble in Chloroform and Methanol. |
This profile suggests the compound has high hydrophobicity, which is the primary cause of its poor aqueous solubility [4]. As a cationic surfactant, it may also have a critical micelle concentration (CMC) that influences its dissolution behavior [5].
Since direct methods for this compound are not documented, the following table outlines general techniques applicable to poorly soluble compounds, with a focus on a particularly promising new technology.
| Technique/Method | Principle | Potential Application & Notes |
|---|---|---|
| Advanced Silica Nanosurfaces [6] | Uses silica nanoparticles with ultra-high silanol density for competitive adsorption, rapidly releasing drug in water. | Broadly applicable. Shown to increase solubility of various drugs by 10 to 2000-fold. Highly promising for novel formulations. |
| pH Adjustment | Modifies the ionization state of the drug to increase its aqueous solubility. | Most effective for ionizable compounds. The applicability for this compound needs experimental verification. |
| Use of Cosolvents | Uses water-miscible solvents (e.g., methanol, DMSO) to improve drug solubility. | Based on its slight solubility in methanol [1] [2]. Suitable for in vitro studies; requires safety evaluation for other uses. |
| Surfactant/Micellar Systems | Employs surfactants to form micelles that solubilize hydrophobic molecules. | As a cationic surfactant itself, formulating with non-ionic surfactants may prevent precipitation [5]. |
| Complexation Agents | Uses agents like cyclodextrins to form water-soluble inclusion complexes. | A classic technique worth empirical testing. |
Recent research (February 2025) has demonstrated a highly effective, broad-spectrum technique for enhancing drug solubility using engineered silica nanoparticles [6]. Below is an experimental workflow detailing this method.
Detailed Methodology
This protocol is adapted from a 2025 study published in the Proceedings of the National Academy of Sciences (PNAS) [6].
Materials Preparation:
Adsorption and Template Formation:
Dissolution and Release Testing:
Key Advantages of This Method:
Q1: What is the most critical first step in troubleshooting solubility issues with this compound? The first step is to fully characterize its basic solubility profile. Quantitatively determine its equilibrium solubility in various pharmaceutically relevant solvents (e.g., water, buffers at different pH, and common cosolvents like methanol and PEG). This baseline data is essential for evaluating the success of any enhancement strategy [4].
Q2: The compound is hygroscopic. How should it be stored to ensure stability during experiments? The search results specifically indicate that this compound is "Very Hygroscopic" and should be stored in a refrigerator, under an inert atmosphere [1] [2]. Always handle the powder in a controlled environment like a glovebox or under a nitrogen blanket to prevent moisture uptake, which could complicate formulation and analysis.
Q3: Are there any safety concerns related to its use? As a cationic surfactant, this class of compounds can sometimes exhibit biological activity or irritation [5]. While one source mentions its use as a topical hair growth delayer without systemic effects [7], it is crucial to consult its specific Safety Data Sheet (SDS) and conduct appropriate risk assessments before proceeding with any in vivo or clinical studies.
Lauryl Isoquinolinium Bromide is a cationic surfactant with the molecular formula C21H32BrN and a molecular weight of 378.4 g/mol [1]. It is also known by several synonyms, including Dodecylisoquinolinium bromide and Isothan [1].
The table below summarizes its basic physical properties [1]:
| Property | Description |
|---|---|
| CAS Registry Number | 93-23-2 [1] |
| Appearance | Off-White to Yellow Solid [1] |
| Melting Point | >110°C (with decomposition) [1] |
| Solubility | Slightly soluble in Chloroform and Methanol [1] |
| Stability | Very Hygroscopic; should be stored refrigerated under an inert atmosphere [1] |
While a direct synthesis protocol for this specific compound is not available, general principles for optimizing cationic surfactant synthesis and function can be applied.
The following workflow outlines a logical approach to troubleshooting and optimizing the synthesis based on general principles:
Understanding the broader context of cationic surfactants can provide valuable insights for application-oriented optimization.
Q1: Why is my final product discolored?
Q2: The product seems hygroscopic and difficult to handle. How can I manage this?
Q3: What is the primary challenge in scaling up this synthesis?
The size of the micelles formed by a surfactant is influenced by its molecular structure and the experimental conditions. The table below summarizes the primary factors you can control.
| Parameter | Effect on Micelle Size | Key Findings / Mechanism |
|---|---|---|
| Alkyl Chain Length | Increases with longer chain | Primary driver of hydrophobicity; longer chains promote larger aggregation numbers and core volumes, leading to larger micelles [1]. |
| Head Group & Interactions | Varies with specific structure | Isoquinolinium rings can engage in parallel π-π stacking, enhancing cohesion and stabilizing the aggregate, indirectly influencing size and CMC [1]. |
| Presence of Salts/Electrolytes | Often increases size | Electrolytes screen electrostatic repulsion between ionic head groups, allowing tighter packing and potentially larger aggregation numbers [2]. |
| Temperature | Varies by system | Affects the thermodynamics of self-assembly (e.g., standard enthalpy (ΔH) and entropy (ΔS) of micellization), which can alter the aggregation number and size [1]. |
| Surfactant Concentration | Increases above CMC | Micelles form only above the Critical Micelle Concentration (CMC). As concentration increases past the CMC, more micelles form, but their intrinsic size is primarily set by molecular geometry and environment [2]. |
Here are some common challenges and potential solutions based on the principles above.
Problem: Micelle size is too large and polydisperse.
Problem: Unable to achieve small, sub-50 nm micelles.
Problem: Micelles are unstable and disassemble upon dilution.
The following diagram outlines a general workflow for preparing and analyzing micelles, integrating techniques mentioned in the search results.
Detailed Protocols for Key Experiments:
Determining Critical Micelle Concentration (CMC)
Measuring Size and Polydispersity (PDI)
Analyzing Morphology
If your goal is to create stable micelles for drug delivery, here are advanced concepts from recent research:
While decomposition data is absent, the following table summarizes the key information found regarding the compound's stability and safe handling protocols, primarily sourced from its Safety Data Sheet (SDS) [1].
| Property / Aspect | Available Information | Source / Reference |
|---|---|---|
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Decomposition Temperature | No data available. | [1] |
| Conditions to Avoid | No specific data on decomposition triggers. General handling advises avoiding dust formation. | [1] |
| Incompatible Materials | No data available. | [1] |
| Hazardous Decomposition Products | No data available. | [1] |
| Safe Storage Conditions | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Melting Point | >110 °C (with decomposition) | [2] |
One source notes that the compound has a melting point above 110 °C, and this process is accompanied by decomposition [2]. This is a critical data point, indicating that thermal stress at or above this temperature will lead to breakdown.
Given the lack of published data, your team may need to characterize the decomposition profile through empirical study. The following workflow outlines a potential systematic approach to investigate this.
Based on standard practices in pharmaceutical development and stability testing, here are detailed methodologies you could employ [3]:
Forced Degradation Studies (Stress Testing):
Analytical Monitoring:
Q1: What are the known hazardous decomposition products of lauryl isoquinolinium bromide? A1: There is currently no data available on its hazardous decomposition products [1]. This lack of information underscores the need for careful handling and empirical study, as the isoquinoline ring structure could potentially produce toxic fumes (such as hydrogen bromide, nitrogen oxides, or carbon monoxide) under extreme conditions like a fire [1].
Q2: What is the recommended procedure for disposing of waste containing this chemical? A2: According to the SDS, the material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. It is crucial to avoid contaminating water, foodstuffs, feed, or seed by storage or disposal, and it must not be discharged into sewer systems [1].
Q3: What personal protective equipment (PPE) is advised when handling this substance? A3: The SDS recommends the following [1]:
Lauryl isoquinolinium bromide ([C₁₂iQuin]Br) is a surface-active ionic liquid (SAIL) that forms mixed micelles with conventional cationic surfactants like Dodecyltrimethylammonium bromide (DTAB). These mixtures often exhibit synergistic and non-ideal interactions, leading to a lower Critical Micelle Concentration (CMC) than either component alone, which enhances efficiency and reduces the amount of surfactant required [1].
The primary mechanism behind this synergy involves the bulky isoquinoline head group of [C₁₂iQuin]Br, which enables strong π-π stacking interactions between adjacent aromatic rings in the micelle. This effect, combined with the interplay of hydrophobic forces, contributes to greater thermodynamic stability of the mixed micelles [2].
The table below summarizes key quantitative data for [C₁₂iQuin]Br and its mixtures with DTAB:
| System | Critical Micelle Concentration (CMC) (mM) | Micellar Mole Fraction of [C₁₂iQuin]Br (X₁ᵐ) | Interaction Parameter (βᵐ) | Standard Gibbs Free Energy of Micellization, ΔG⁰ₘᵢ𝒸 (kJ/mol) |
|---|---|---|---|---|
| Pure [C₁₂iQuin]Br | 3.2 (at 25°C) [2] | 1.0 | - | Approx. -35.5 (at 25°C) [2] |
| Pure DTAB | 15.0 (at 25°C) [1] | 0.0 | - | - |
| Mixed ([C₁₂iQuin]Br + DTAB) | Lower than ideal CMC [1] | > 0.5 (e.g., ~0.58 for a 1:1 mix) [1] | Negative (e.g., -3.46 for a 1:1 mix) [1] | More negative than for individual components [1] |
Key Interpretation of Parameters:
Here are detailed methodologies for key experiments in studying these mixed micellar systems.
This technique measures the electrical conductivity of surfactant solutions to determine the CMC and calculate thermodynamic parameters.
Workflow:
Detailed Procedure:
Proton NMR (¹H NMR) provides insights into the molecular environment and interactions within the micelles.
Workflow:
Detailed Procedure:
FAQ 1: Why is the experimental CMC of my mixture different from the calculated ideal value?
FAQ 2: My ¹H NMR spectra show broad peaks. Does this indicate a problem with the sample?
FAQ 3: How can I achieve the strongest synergistic effect?
FAQ 4: The mixture I tested has a positive βᵐ value. What does this mean?
Lauryl isoquinolinium bromide is a cationic surfactant [1]. Its structure, featuring a positively charged "head" and a long hydrophobic "tail" (the lauryl chain), is key to its properties and encapsulation challenges [2].
Encapsulation Efficiency (EE) and Loading Efficiency (LE) are two critical metrics for evaluating your formulation. They are defined as follows [3]:
(Amount of drug loaded in liposomes / Amount of drug added) × 100%(Amount of drug in liposomes / Amount of liposomes) × 100%A standard protocol for determining EE involves dissolving the encapsulated material, measuring the drug content (often via a spectrophotometer against a standard curve), and applying the formulas above [3] [4].
The core challenge in encapsulating ionic compounds like this compound is electrostatic repulsion between the drug and the carrier material. The table below summarizes key parameters you can optimize.
| Factor | Mechanism of Action | Example/Effect on EE |
|---|---|---|
| Use of Charged Additives [5] | Negatively charged microbeads attract & pre-concentrate cationic drugs, countering repulsion from anionic carriers. | Plasmid encapsulation in PLGA improved from 9% to 61% [5]. |
| Optimize Transition Time [5] | Minimizing time between initial emulsion and nanoization steps reduces drug diffusion out of the forming particles. | Shorter transition time (1 min vs. 5 min) significantly increases nucleic acid EE [5]. |
| Carrier Material & Concentration [5] | Higher polymer concentration increases viscosity, hindering drug diffusion; material choice dictates surface charge. | Increasing PLGA concentration slightly raised EE but also increased particle diameter [5]. |
| Surfactant Concentration (PVA) [5] | Stabilizes emulsion droplets during formation, preventing drug leakage. Concentration affects particle size and stability. | Higher PVA increased EE slightly; >5% concentration can cause processing issues like clumping [5]. |
Based on these strategies, the following workflow can help you systematically troubleshoot and optimize your encapsulation process.
Q1: My encapsulation efficiency is still low after adjusting polymer and surfactant concentrations. What is a more impactful factor I might be missing?
Q2: I am using an anionic polymer like PLGA and facing very low EE with my cationic drug. Is there a specific additive that can help?
Q3: How do I accurately measure the Encapsulation Efficiency of my formulation?
(Measured drug in particles / Total initial drug used) × 100% [3].
The table below summarizes the key identifiers and physicochemical properties of Lauryl Isoquinolinium Bromide.
| Property | Details |
|---|---|
| CAS Number | 93-23-2 [1] [2] |
| EC Number | 202-230-9 [1] [3] |
| Molecular Formula | C₂₁H₃₂BrN [1] [2] |
| Molecular Weight | 378.4 g/mol [1] [2] |
| Physical State | Solid [1] [4] |
| Color | Off-White to Yellow [1] [2] |
| Melting Point | >110°C (with decomposition) [2] [4] |
| Solubility | Slightly soluble in Chloroform and Methanol [1] [2] |
| Common Synonyms | 2-Dodecylisoquinolinium bromide, Isothan, Decelerine [1] [2] [5] |
Official safety data sheets indicate that a definitive hazard classification for this substance is not available [1] [6]. The following table consolidates the known safety information and highlights the significant data gaps.
| Aspect | Available Information | Data Gaps |
|---|---|---|
| Hazard Classification | Not fully classified. One supplier lists it as an irritant (Xi) [4]. | No signal word or hazard pictograms on major SDS [1] [6]. |
| Acute Toxicity | No data available for oral, inhalation, or dermal routes [1] [6]. | Complete lack of acute toxicity data (LD50/LC50). |
| Other Toxicological Data | No data available for skin/eye irritation, sensitization, or repeated dose toxicity [1] [6]. | No information on mutagenicity, carcinogenicity, or reproductive effects. |
| Ecological Data | No data available for aquatic toxicity, persistence, or bioaccumulation potential [1] [6]. | Environmental impact is unknown. |
Due to the lack of complete toxicological data, it is essential to apply a precautionary approach when handling this substance in the laboratory. The following protocols are synthesized from general safety recommendations found in the search results.
Q1: What is the primary use of this compound in research contexts? It is identified as a surface-active ionic liquid (SAIL) for studying interactions with polyelectrolytes [7]. It is also known in cosmetic science for its function as a hair growth inhibitor, though this is likely outside pure R&D [3].
Q2: Are there any specific incompatibilities I should be aware of? The search results do not provide specific incompatible materials. The general advice is to store it apart from foodstuff containers and other incompatible materials [1].
Q3: What is the biggest safety concern when working with this compound? The most significant concern is the "No data available" status for most of its toxicological properties. The absence of acute toxicity, irritation, and sensitization data means its health risks are not well-defined, necessitating the use of the highest level of containment and PPE [1] [6] [8].
For research involving the study of this compound's interactions with polyelectrolytes (as mentioned in one of the search results [7]), the following diagram outlines a general experimental workflow focusing on safety at each stage.
The table below summarizes the key information available for these two cationic surfactants.
| Feature | Lauryl Isoquinolinium Bromide | Cetyltrimethylammonium Bromide (CTAB) |
|---|---|---|
| Chemical Structure | Isoquinolinium head group, 12-carbon alkyl chain (Lauryl) | Trimethylammonium head group, 16-carbon alkyl chain (Cetyl) |
| Antimalarial Activity (IC₅₀) | ~0.93 µM (mean) [1] | Information not available in search results |
| Key Applications | Identified as a detergent with antimalarial potential in screening [1] | Nanoparticle synthesis & capping [2] [3]; DNA complexation [4]; Sorbent for water treatment [2]; Template for porous materials [4] |
| Biodegradation Pathways | Information not available in search results | Three initial pathways: α-carbon, β-carbon (novel), and ω-carbon mono-/di-oxygenation, primarily by Pseudomonas spp. [5] [6] |
| Toxicity & Environmental Impact | Information not available in search results | Bactericidal; increased use can select for antimicrobial-resistance genes (ARGs) in wastewater [6] |
| Critical Micelle Concentration (CMC) | Information not available in search results | Lower CMC compared to single-chain surfactants; further reduced in gemini structures [4] |
The following sections detail the experimental contexts from which the above data were derived.
Antimalarial Activity Protocol for LIB: The activity of this compound was identified through a quantitative high-throughput screening (qHTS) campaign. A diverse library of compounds was tested against 61 different lines of Plasmodium falciparum (the malaria parasite). The protocol involved exposing parasites to eight 5-fold serial dilutions of the compound (from 29 µM to 0.5 nM) and measuring the half-maximum inhibitor concentration (IC₅₀) using a parasite growth inhibition assay. LIB was identified as a pan-active compound, inhibiting the growth of 57 out of the 61 parasite lines with a mean IC₅₀ of 9.26 × 10⁻⁷ M [1].
Biodegradation Workflow for CTAB: The biodegradation pathways of CTAB were elucidated using a sophisticated tri-omics approach in a membrane biofilm reactor (O₂-MBfR). This methodology integrates:
The diagram below illustrates the key biodegradation pathways for CTAB identified through this tri-omics approach.
The table below compiles experimental CMC values for Lauryl Isoquinolinium Bromide and its structural analogs, as reported in a 2014 study [1].
| Surfactant Name | Abbreviation | Critical Micelle Concentration (CMC) | Experimental Condition |
|---|---|---|---|
| This compound | [C12iQuin]Br | 3.70 mmol/L | Aqueous solution |
| Lauryl Pyridinium Bromide | [C12Pyr]Br | 11.3 mmol/L | Aqueous solution |
| Octyl Isoquinolinium Bromide | [C8iQuin]Br | 127 mmol/L | Aqueous solution |
| Butyl Isoquinolinium Bromide | [C4iQuin]Br | 1520 mmol/L | Aqueous solution |
The comparative CMC data was obtained through a peer-reviewed study that employed multiple experimental techniques to ensure accuracy [1].
The data clearly illustrates the impact of molecular structure on a surfactant's tendency to form micelles. The following diagram outlines the logical relationships behind the CMC differences.
The CMC values demonstrate two key structural effects:
The low CMC of this compound suggests a high efficiency for forming micelles and solubilizing compounds at low concentrations. Beyond its fundamental aggregation behavior, this surfactant has documented applications as a hair growth delayer in cosmetics, where it selectively targets hair follicle cells [2]. Furthermore, cationic surfactants of this class are widely researched for their antimicrobial properties and potential in drug and gene delivery systems due to their positive charge and self-assembly characteristics [3] [4].
The table below summarizes the key findings and contexts in which each compound has been studied. Note that the data comes from different research setups and is not directly comparable.
| Feature | Lauryl Isoquinolinium Bromide | Benzalkonium Chloride (BAC) |
|---|---|---|
| Primary Applications | Drug delivery/cosmeto-textile excipient [1] | Topical antiseptic, disinfectant, preservative [2] [3] |
| Reported Efficacy | Enhances solubility & enables prolonged release of hydrophobic drugs in microparticles [1] | Effective disinfectant against SARS-CoV-2 (0.05-0.4% conc., 5-10 min) [4]. Effective irrigation solution at high volumes (1:2000 conc.) [3] |
| Key Limitations / Side Effects | No specific toxicity data found in search results | Cytotoxicity in disinfectant formulations [4]; can break down conjunctival immune tolerance in ocular use [5]; skin irritation, harmful if swallowed [2] |
| Supporting Evidence Type | Experimental study on formulation properties [1] | Multiple clinical efficacy studies and product information [4] [2] [3] |
The methodologies below are derived from the search results and can serve as a reference for designing comparative experiments.
For Disinfectant Efficacy Testing (as used for BAC against SARS-CoV-2) [4]
For Surface Disinfection Testing (as used for QACs) [6]
For Formulation & Solubilization Studies (as used for this compound) [1]
To help visualize the logical flow of a comparative efficacy study and the general mechanism of cationic surfactants, refer to the following diagrams.
The lack of direct comparative studies presents a clear opportunity for your work. To build a robust comparison guide, consider these steps:
This compound is identified as a surface-active ionic liquid (SAIL) with a cationic structure that confers antimicrobial potential [1]. This classification is significant because cationic surfactants, particularly those with quaternary ammonium compounds (QACs), are well-known for their ability to disrupt microbial cell membranes, leading to cell death [2] [3].
One study detailed its interaction with an anionic polymer, and in the context of that research, its critical micelle concentration (CMC) was determined to be 0.76 mmol/L at 298.15 K [1]. The CMC is a key physicochemical property that influences a surfactant's biological activity, but it is not a direct measure of antimicrobial efficacy.
While specific protocols for this compound are not detailed in the search results, the general methodologies for evaluating antimicrobial activity are well-established. The diagram below outlines a potential workflow to characterize its antimicrobial profile comprehensively.
The core quantitative measures you would need to obtain from these experiments are listed in the table below.
| Assay Type | Key Measured Outcomes |
|---|---|
| Broth Dilution | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) [4] [5] [6]. |
| Time-Kill Kinetics | Rate and extent of microbial death (e.g., log10 reduction in CFU/mL over time) [4] [6]. |
| Biofilm Inhibition | Percentage (%) inhibition of biofilm formation or reduction of pre-formed biofilms [6]. |
| Cytotoxicity | Hemolytic activity (e.g., % Hemolysis), Cytotoxic concentration (CC50) [6]. |
Given the scarcity of direct comparative data, here are suggestions for how you can build a comprehensive guide:
The table below summarizes the key thermodynamic parameters for lauryl isoquinolinium bromide ([C₁₂iQuin]Br) and other surfactants for comparison, as found in the research.
| Surfactant | Critical Micelle Concentration (CMC) [mM] | Standard Free Energy of Micellization, ΔG°mic [kJ/mol] | Standard Enthalpy of Micellization, ΔH°mic [kJ/mol] | Standard Entropy of Micellization, ΔS°mic [J/(mol·K)] | Measurement Temperature [K] |
|---|---|---|---|---|---|
| This compound ([C₁₂iQuin]Br) [1] | 4.7 | - | - | - | 298 |
| Lauryl pyridinium bromide ([C₁₂Pyr]Br) [1] | 12.0 | - | - | - | 298 |
| Octyl isoquinolinium bromide ([C₈iQuin]Br) [1] | 155.0 | - | - | - | 298 |
| Butyl isoquinolinium bromide ([C₄iQuin]Br) [1] | 630.0 | - | - | - | 298 |
| This compound ([C₁₂iQuin]Br) [2] | 4.92 | -33.5 | -4.4 | +97.5 | 298 |
The data indicates that [C₁₂iQuin]Br has a much lower CMC than lauryl pyridinium bromide, suggesting it forms micelles more readily and has better surface activity [1]. The micellization process for [C₁₂iQuin]Br is driven by a favorable entropy change (positive ΔS°mic), which outweighs the slightly unfavorable enthalpy (positive ΔH°mic), resulting in a spontaneous process (negative ΔG°mic) [2]. This is characteristic of an enthalpy–entropy compensation phenomenon, common in surfactant micellization [1].
The thermodynamic data for [C₁₂iQuin]Br is typically obtained through these established experimental methods:
The following diagram visualizes the thermodynamic process and the enthalpy-entropy compensation relationship for [C₁₂iQuin]Br micellization.
This diagram illustrates that the micellization of [C₁₂iQuin]Br is primarily driven by a large favorable entropy increase (ΔS°mic) due to the hydrophobic effect [2]. The parallel π-π stacking of isoquinoline rings provides a slight favorable contribution to enthalpy (ΔH°mic) [1]. The net result of these forces is a negative Gibbs free energy change (ΔG°mic), making micelle formation spontaneous.
The table below summarizes key quantitative data for these two compounds.
| Property | Lauryl Isoquinolinium Bromide | Lauryl Pyridinium Bromide |
|---|---|---|
| Critical Micelle Concentration (CMC) | 3.70 mmol/L [1] | ~9.50 mmol/L (estimated, for a similar hydroxyethyl derivative) [2] |
| Surface Tension at CMC (γcmc) | 39.08 mN/m [1] | 36.50 mN/m (estimated, for a similar hydroxymethyl derivative) [2] |
| Minimum Surface Area per Molecule (Amin) | 0.60 nm² [1] | Data not available |
| Standard Gibbs Free Energy of Micellization (ΔG°m) | -26.43 kJ/mol [1] | Data not available |
| Standard Enthalpy of Micellization (ΔH°m) | -8.62 kJ/mol [1] | Data not available |
| Standard Entropy of Micellization (ΔS°m) | 59.76 J/mol·K [1] | Data not available |
| Antimicrobial Activity | Studied as a class; activity influenced by aromatic cation type and alkyl chain length [3] [1] | Studied as a class; activity influenced by aromatic cation type and alkyl chain length [3] [4] |
Here is a deeper dive into the experimental findings and the methods used to obtain them.
Surface Activity and Micellization
The data in the table above for this compound was determined using surface tension measurements [1]. The methodology involves measuring the surface tension of aqueous solutions at varying surfactant concentrations at a constant temperature (25°C). The CMC is identified as the point where the surface tension no longer decreases with increasing concentration. Other parameters, such as Amin and thermodynamic values, are derived from this data.
The lower CMC of this compound suggests it has a greater tendency to form micelles compared to the pyridinium analog. This is likely due to the larger, bulkier isoquinolinium headgroup, which may promote stronger π-π stacking interactions, enhancing self-assembly [3] [1].
Polymer Interaction Studies The interaction between this compound and the anionic polyelectrolyte poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (PSS-co-MA) has been studied [1]. The experimental protocol uses a combination of surface tension, conductivity, dynamic light scattering (DLS), and turbidity measurements. The findings show that the surfactant and polyelectrolyte form a complex through electrostatic attraction. As the concentration of this compound increases, it first binds to the polymer chain, and once the binding saturation is reached, free micelles begin to form in the solution [1].
Toxicological and Biological Effects While direct comparative studies on the two specific lauryl compounds are limited, research on related compounds provides insights. Studies on pyridinium-based ionic liquids with varying alkyl chain lengths show that their toxicity, including cytotoxicity and phytotoxicity, generally increases with the length of the alkyl chain [4] [5]. The mechanism often involves inducing oxidative stress, disrupting cell membranes, and triggering apoptosis or programmed cell death [4].
The following diagram outlines a general experimental workflow for studying surfactant-polymer interactions, as referenced in the studies on this compound [1]:
The following table summarizes the available comparative data for Lauryl Isoquinolinium Bromide.
| Property | This compound | Conventional Surfactants | Experimental Context & Citation |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | Lauryl Pyridinium Bromide: 13.9 mM [1] | Measurement: Conductivity, surface tension, and 1H NMR in aqueous solution at 298 K. [1] | |
| • At 298 K | 9.8 mM [1] | Cetyltrimethylammonium Bromide (CTAB): No inhibition of bacterial/enzyme activity below CCM. [2] | |
| Thermodynamics of Micellization | Lauryl Pyridinium Bromide: Higher ΔHmic [1] | Analysis: CMC values were measured at different temperatures and fitted to a thermodynamic model. [1] | |
| • Standard Enthalpy (ΔHmic) | Lower value [1] | ||
| Key Biological Activity | Targets germinative cells of hair follicles to inhibit hair growth. [3] | Sodium Lauryl Sulfate (SLS): Highly toxic to luminous bacteria and enzymes (IC50: 10⁻⁵ M for enzymes). [2] | Safety Note: this compound is designed for topical use and does not affect hormone levels. [3] |
| Primary Application | Hair growth delayer in cosmetics. [3] | General Cationic Surfactants: Used as antimicrobials, in drug/gene delivery, and as stabilizers for nanoparticles. [4] |
For the core data presented, here are the methodologies from the cited studies.
This is a standard protocol for characterizing surfactant self-assembly behavior.
This protocol describes a method to evaluate toxicity at the cellular and molecular levels.
The workflow for this toxicity assay can be visualized as follows:
A Polyelectrolyte Complex (PEC) is an association that spontaneously forms when macromolecules with opposite charges are combined in a solution. The main driving force is the electrostatic attraction between the positive and negative charges, which releases counterions and increases entropy [1] [2].
The following diagram illustrates the general workflow and key techniques used in the formation and validation of such complexes.
While a full comparative table with quantitative data is not available from the search, the following table summarizes the key experimental techniques used to validate and characterize PECs, as mentioned in the research.
| Technique | Primary Measured Parameters | Key Information Obtained |
|---|---|---|
| Surface Tension [3] | Surface tension (γ) vs. concentration | Critical micelle concentration (CMC), surface excess concentration (Γ), area per molecule at interface (Aₘᵢₙ) |
| Conductometry [3] | Electrical conductivity | Critical micelle concentration (CMC), degree of counterion binding, thermodynamics of micellization |
| Turbidimetry [1] [3] [5] | Absorbance / Optical density (at ~420 nm) | Formation of insoluble complexes, stoichiometry of complexation (Sₘₐₓ), phase behavior |
| Dynamic Light Scattering (DLS) [3] | Hydrodynamic diameter, polydispersity index (PDI) | Size distribution of PEC particles or aggregates |
| Isothermal Titration Calorimetry (ITC) [5] | Heat change during titration | Energetics of interaction (binding constants, enthalpy ΔH, entropy ΔS), stoichiometry |
Here are detailed methodologies for some of the key experiments cited in the literature, which you can adapt for validating complexes involving this compound.
This method is used to determine the optimal mixing ratio (stoichiometry) between the polycation and polyanion [1] [5].
These techniques are vital for understanding the self-assembly behavior of cationic SAILs like this compound, both alone and in the presence of a polyanion [3].
Phase diagrams map out the conditions under which soluble or insoluble complexes form [5].
I hope this structured overview provides a solid methodological foundation for your research. Should your work focus on a specific anionic polymer or application, I can attempt a more targeted search for comparative data.